Product packaging for Methyl 3-(2-oxoethyl)benzoate(Cat. No.:CAS No. 124038-37-5)

Methyl 3-(2-oxoethyl)benzoate

Cat. No.: B169735
CAS No.: 124038-37-5
M. Wt: 178.18 g/mol
InChI Key: ZECXBDQLXINILP-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoethyl)benzoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B169735 Methyl 3-(2-oxoethyl)benzoate CAS No. 124038-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXBDQLXINILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599203
Record name Methyl 3-(2-oxoethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124038-37-5
Record name Methyl 3-(2-oxoethyl)benzoate
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Record name methyl 3-(2-oxoethyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, structure, and potential synthesis of Methyl 3-(2-oxoethyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this guide incorporates predicted spectroscopic information and a proposed synthesis protocol based on established chemical principles and data from analogous compounds. All predicted data is clearly indicated.

Core Properties and Structure

This compound is an organic compound featuring a benzene ring substituted with a methyl ester group and an acetaldehyde group at the meta position. Its chemical structure combines the functionalities of an aromatic ester and an aliphatic aldehyde, suggesting a versatile reactivity profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 124038-37-5[1][2][3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [1]
Boiling Point 297.1 °C at 760 mmHg (Predicted)
Density 1.131 g/cm³ (Predicted)
Refractive Index 1.518 (Predicted)
SMILES COC(=O)c1cccc(c1)CC=O
InChIKey ZECXBDQLXINILP-UHFFFAOYSA-N
Structural Representation

The two-dimensional structure of this compound is depicted below, generated using the DOT language.

Figure 1: 2D Structure of this compound

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted proton NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the methylene protons, and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8t1H-CHO
~8.2s1HAr-H
~8.0d1HAr-H
~7.6d1HAr-H
~7.5t1HAr-H
~3.9s3H-OCH₃
~3.7d2H-CH₂-

¹³C NMR (Predicted): The predicted carbon NMR spectrum would show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

Chemical Shift (δ, ppm)Carbon Type
~200Aldehyde C=O
~166Ester C=O
~138Aromatic C
~134Aromatic CH
~132Aromatic C
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~52-OCH₃
~45-CH₂-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3050Aromatic C-HStretching
~2950Aliphatic C-HStretching
~2820, ~2720Aldehyde C-HStretching (Fermi doublet)
~1720Ester C=OStretching
~1700Aldehyde C=OStretching
~1600, ~1480Aromatic C=CStretching
~1250Ester C-OStretching
Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves two main steps: the formation of the precursor acid, 3-(2-oxoethyl)benzoic acid, followed by its esterification.

Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram.

G A Methyl 3-(2-hydroxyethyl)benzoate B Oxidation (e.g., PCC, DMP) A->B C This compound B->C D 3-(2-Oxoethyl)benzoic acid E Fischer Esterification (Methanol, H₂SO₄) D->E E->C

References

An In-depth Technical Guide to Methyl 3-(2-oxoethyl)benzoate (CAS 124038-37-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Methyl 3-(2-oxoethyl)benzoate" (CAS 124038-37-5) is limited in publicly accessible scientific literature and patents. This guide has been compiled based on available data from chemical suppliers, and by drawing inferences from established synthetic methodologies and the biological activities of structurally related compounds. The experimental protocols provided are illustrative and based on general chemical principles for analogous structures. Researchers should validate all procedures and findings.

Core Compound Information

This compound is a substituted aromatic keto-ester. Its structure features a methyl benzoate core with an acetaldehyde group at the meta position. This bifunctional nature makes it a potentially valuable building block in organic synthesis and medicinal chemistry.[1][2] It is commercially available from various suppliers, indicating its use as a chemical intermediate.[3][4][5][6][7]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is aggregated from various chemical database and supplier information.

PropertyValueSource(s)
CAS Number 124038-37-5[1][6]
Molecular Formula C₁₀H₁₀O₃[1][7][8]
Molecular Weight 178.18 g/mol [1]
IUPAC Name This compound[8]
Synonyms (3-methoxycarbonylphenyl)acetaldehyde, 3-(2-Oxoethyl)benzoic acid methyl ester[7][9]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Purity >95% (as offered by suppliers)[1][7]
Storage Temperature 2-8 °C[1]
Boiling Point 297.1 °C at 760 mmHg (Predicted)[9]
Density 1.131 g/cm³ (Predicted)[9]
Flash Point 133.6 °C (Predicted)[9]
Refractive Index 1.518 (Predicted)[9]
XlogP 1.8 (Predicted)[8]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical synthetic route to this compound is the oxidation of Methyl 3-(2-hydroxyethyl)benzoate. This precursor alcohol is commercially available.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Methyl 3-(2-hydroxyethyl)benzoate Methyl 3-(2-hydroxyethyl)benzoate Oxidation Oxidation Methyl 3-(2-hydroxyethyl)benzoate->Oxidation This compound This compound Oxidation->this compound

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol: Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

This protocol is a general representation and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound via the oxidation of Methyl 3-(2-hydroxyethyl)benzoate using pyridinium chlorochromate (PCC).

Materials:

  • Methyl 3-(2-hydroxyethyl)benzoate

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The mixture will typically become a dark, heterogeneous slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications and Biological Activity

Due to the lack of specific studies on this compound, its biological activity remains uncharacterized. However, the activities of structurally related compounds, such as other benzaldehyde derivatives, can suggest potential areas for investigation.

Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[10] For example, some benzaldehyde derivatives have been shown to inhibit aflatoxin production by Aspergillus flavus.[10] Furthermore, benzoxazole, benzothiazole, and benzenesulfonamide derivatives, which are classes of compounds that could potentially be synthesized from intermediates like this compound, have demonstrated diverse pharmacological effects including antibacterial, antifungal, and anticancer activities.[11][12][13][14]

The presence of both an aldehyde and an ester functional group in this compound makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds, which are a cornerstone of many drug discovery programs.[15][16]

G cluster_assays Potential Assays This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Novel Derivatives Novel Derivatives Chemical Synthesis->Novel Derivatives Biological Screening Biological Screening Novel Derivatives->Biological Screening Antimicrobial Antimicrobial Biological Screening->Antimicrobial Antifungal Antifungal Biological Screening->Antifungal Anticancer Anticancer Biological Screening->Anticancer Anti-inflammatory Anti-inflammatory Biological Screening->Anti-inflammatory

Caption: Logical workflow for exploring the potential of this compound.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While direct research on this compound is sparse, its structural features suggest it could serve as a valuable starting material for the synthesis of more complex, biologically active molecules. The provided synthetic protocol, though illustrative, offers a plausible route for its preparation in a laboratory setting. Future research is needed to fully elucidate the chemical reactivity and potential biological significance of this compound and its derivatives. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that further experimental validation is required.

References

"Methyl 3-(2-oxoethyl)benzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-(2-oxoethyl)benzoate, a compound of interest for researchers and professionals in drug development and organic synthesis.

Core Molecular Data

This compound is an organic compound with the chemical formula C10H10O3.[1][2][3][4][5] Its molecular weight is approximately 178.18 g/mol .[1][3] The structure features a methyl ester and an aldehyde functional group attached to a benzene ring at the meta position.

PropertyValueSource(s)
Molecular Formula C10H10O3[1][2][3][4][5]
Molecular Weight 178.18 g/mol [1][3]
CAS Number 124038-37-5[1][2][6]
Synonyms 3-(2-Oxoethyl)benzoic acid methyl ester[2][4]

Experimental Protocols

Synthesis of this compound via Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

This protocol outlines a two-step synthesis starting from 3-(2-hydroxyethyl)benzoic acid.

Step 1: Fischer Esterification of 3-(2-hydroxyethyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3-(2-hydroxyethyl)benzoic acid in 100 mL of methanol.

  • Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-(2-hydroxyethyl)benzoate. Purify further by column chromatography on silica gel if necessary.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve 5.0 g of Methyl 3-(2-hydroxyethyl)benzoate in 50 mL of dichloromethane in a flask under a nitrogen atmosphere.

  • Oxidizing Agent: Add 1.5 equivalents of pyridinium chlorochromate (PCC) to the solution in portions while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum to confirm the presence of aromatic protons, the aldehyde proton (δ 9.5-10.0 ppm), the methylene protons adjacent to the aldehyde (δ 3.5-4.0 ppm), and the methyl ester protons (δ ~3.9 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Acquire a carbon NMR spectrum to identify the carbonyl carbons of the ester and aldehyde, the aromatic carbons, the methylene carbon, and the methyl carbon.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and determine the exact mass, which should correspond to the calculated value for C10H10O3.

3. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum to identify the characteristic stretching frequencies for the C=O of the aldehyde (around 1700 cm⁻¹) and the C=O of the ester (around 1720 cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and a hypothetical signaling pathway where a similar molecule might be involved.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-(2-hydroxyethyl)benzoic acid esterification Fischer Esterification (Methanol, H₂SO₄) start->esterification intermediate Methyl 3-(2-hydroxyethyl)benzoate esterification->intermediate oxidation Oxidation (PCC, CH₂Cl₂) intermediate->oxidation product This compound oxidation->product workup Work-up & Extraction product->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Synthesis and characterization workflow for this compound.

hypothetical_pathway cluster_cell Cancer Cell Metabolism benzoate_derivative Benzoate Derivative (e.g., this compound analog) mdh1 Malate Dehydrogenase 1 (MDH1) benzoate_derivative->mdh1 mdh2 Malate Dehydrogenase 2 (MDH2) benzoate_derivative->mdh2 hif1a HIF-1α Accumulation mdh1->hif1a mdh2->hif1a tumor_growth Tumor Growth hif1a->tumor_growth

Hypothetical inhibition of cancer metabolism by a benzoate derivative.

References

Synthesis of Methyl 3-(2-oxoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 3-(2-oxoethyl)benzoate, a compound of interest in medicinal chemistry and drug development. This document details the necessary chemical transformations, providing in-depth experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence, commencing with the readily accessible starting material, 3-(2-hydroxyethyl)benzoic acid. The proposed pathway involves:

  • Fischer Esterification: The carboxylic acid functionality of 3-(2-hydroxyethyl)benzoic acid is converted to its corresponding methyl ester, yielding methyl 3-(2-hydroxyethyl)benzoate.

  • Selective Oxidation: The primary alcohol group of methyl 3-(2-hydroxyethyl)benzoate is then selectively oxidized to an aldehyde to afford the final product, this compound.

Synthetic_Pathway 3-(2-hydroxyethyl)benzoic_acid 3-(2-Hydroxyethyl)benzoic Acid Methyl_3-(2-hydroxyethyl)benzoate Methyl 3-(2-hydroxyethyl)benzoate 3-(2-hydroxyethyl)benzoic_acid->Methyl_3-(2-hydroxyethyl)benzoate Fischer Esterification (Methanol, H₂SO₄) Methyl_3-(2-oxoethyl)benzoate This compound Methyl_3-(2-hydroxyethyl)benzoate->Methyl_3-(2-oxoethyl)benzoate Selective Oxidation (e.g., DMP, Swern, TEMPO)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 3-(2-hydroxyethyl)benzoic acid

This procedure details the synthesis of methyl 3-(2-hydroxyethyl)benzoate via Fischer esterification.

Reaction Scheme:

Fischer_Esterification cluster_0 Reactant 3-(2-hydroxyethyl)benzoic acid Reagent + Methanol Product Methyl 3-(2-hydroxyethyl)benzoate Reactant->Product Reflux Catalyst H₂SO₄ (cat.) Byproduct + H₂O

Caption: Fischer esterification of 3-(2-hydroxyethyl)benzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(2-hydroxyethyl)benzoic acid166.1710.0 g0.060
Methanol32.04100 mL2.47
Concentrated Sulfuric Acid98.082.0 mL0.037
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-(2-hydroxyethyl)benzoic acid (10.0 g, 0.060 mol) and methanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(2-hydroxyethyl)benzoate as a crude product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Selective Oxidation to this compound

Three reliable methods for the selective oxidation of the primary alcohol to the desired aldehyde are presented below.

Reaction Scheme:

DMP_Oxidation cluster_0 Reactant Methyl 3-(2-hydroxyethyl)benzoate Reagent + Dess-Martin Periodinane Product This compound Reactant->Product Room Temp. Solvent CH₂Cl₂

Caption: Dess-Martin Periodinane oxidation of the alcohol intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-(2-hydroxyethyl)benzoate180.205.0 g0.028
Dess-Martin Periodinane (DMP)424.1414.1 g0.033
Dichloromethane (DCM)84.93150 mL-
Saturated Sodium Bicarbonate84.01As needed-
Sodium Thiosulfate158.11As needed-

Procedure:

  • Dissolve methyl 3-(2-hydroxyethyl)benzoate (5.0 g, 0.028 mol) in dichloromethane (150 mL) in a round-bottom flask at 0 °C.

  • Add Dess-Martin periodinane (14.1 g, 0.033 mol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reaction Scheme:

Swern_Oxidation cluster_0 Reactant Methyl 3-(2-hydroxyethyl)benzoate Reagents 1. (COCl)₂, DMSO 2. Et₃N Product This compound Reactant->Product -78 °C to RT Solvent CH₂Cl₂

Caption: Swern oxidation of the alcohol intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxalyl Chloride126.933.0 mL0.034
Dimethyl Sulfoxide (DMSO)78.134.8 mL0.068
Dichloromethane (DCM)84.93100 mL-
Methyl 3-(2-hydroxyethyl)benzoate180.205.0 g0.028
Triethylamine (Et₃N)101.1919.5 mL0.140

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (3.0 mL, 0.034 mol) in dichloromethane (50 mL) and cool to -78 °C.

  • Add a solution of DMSO (4.8 mL, 0.068 mol) in dichloromethane (10 mL) dropwise, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of methyl 3-(2-hydroxyethyl)benzoate (5.0 g, 0.028 mol) in dichloromethane (20 mL) dropwise, keeping the temperature below -60 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (19.5 mL, 0.140 mol) and allow the reaction to warm to room temperature.

  • Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Reaction Scheme:

TEMPO_Oxidation cluster_0 Reactant Methyl 3-(2-hydroxyethyl)benzoate Reagents TEMPO (cat.) NaOCl Product This compound Reactant->Product 0 °C to RT Solvent CH₂Cl₂/H₂O

Spectroscopic Profile of Methyl 3-(2-oxoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 3-(2-oxoethyl)benzoate (CAS 124038-37-5). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a meta-substituted benzene ring with a methyl ester group and an acetaldehyde substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehydic proton (-CHO)
~8.1Singlet1HAromatic proton (H-2)
~8.0Doublet1HAromatic proton (H-4)
~7.6Doublet1HAromatic proton (H-6)
~7.5Triplet1HAromatic proton (H-5)
~3.9Singlet3HMethyl ester protons (-OCH₃)
~3.8Singlet2HMethylene protons (-CH₂CHO)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~200Aldehydic carbonyl carbon (-CHO)
~166Ester carbonyl carbon (-COOCH₃)
~138Aromatic carbon (C-3)
~134Aromatic carbon (C-1)
~132Aromatic carbon (C-5)
~130Aromatic carbon (C-6)
~129Aromatic carbon (C-4)
~128Aromatic carbon (C-2)
~52Methyl ester carbon (-OCH₃)
~45Methylene carbon (-CH₂CHO)
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (CH₃)
~2820, ~2720Weak-MediumAldehyde C-H stretch (Fermi doublet)
~1720StrongC=O stretch (Ester carbonyl)
~1700StrongC=O stretch (Aldehyde carbonyl)
~1600, ~1480Medium-StrongAromatic C=C ring stretches
~1250StrongC-O stretch (Ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
178[M]⁺, Molecular ion
149[M - CHO]⁺
147[M - OCH₃]⁺
119[M - COOCH₃]⁺
91[C₇H₇]⁺, Tropylium ion

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2 Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of neat this compound (if liquid) or a small amount of the solid powder directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2.2.2 Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • If necessary, filter the solution to remove any particulate matter.

2.3.2 Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for a volatile compound like this. Alternatively, a direct insertion probe can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: If using GC, a suitable capillary column (e.g., DB-5ms) with an appropriate temperature program should be used to ensure separation and elution of the compound. For direct insertion, the probe temperature should be gradually increased to volatilize the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Process_NMR FID Processing (FT, Phasing) NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Spectrum Generation MS->Process_MS Interpret Structure Elucidation & Verification Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

Methyl 3-(2-oxoethyl)benzoate: A Versatile Starting Material for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-(2-oxoethyl)benzoate, a bifunctional organic compound with significant potential as a starting material in the synthesis of complex heterocyclic molecules, particularly those of medicinal interest. This document outlines the compound's properties, discusses its synthetic applications with a focus on the Pictet-Spengler reaction for the preparation of isoquinoline scaffolds, and provides illustrative experimental protocols.

Compound Properties

This compound is a chemical entity featuring both an aldehyde and a methyl ester functionality attached to a benzene ring. This unique structural arrangement makes it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 124038-37-5[1][2]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Synonyms 3-(2-Oxoethyl)benzoic acid methyl ester[1]
Purity (typical) >95%[1]
Storage Temperature 2-8 °C

Synthesis of this compound

A generalized workflow for such a transformation is depicted below:

Synthesis_Workflow General Synthetic Workflow for this compound Start Methyl 3-(2-hydroxyethyl)benzoate Oxidation Oxidation (e.g., PCC, Swern, or Dess-Martin periodinane) Start->Oxidation Product This compound Oxidation->Product Purification Workup and Purification (e.g., Extraction, Chromatography) Product->Purification Pictet_Spengler_Pathway Pictet-Spengler Reaction Signaling Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methyl_3-(2-oxoethyl)benzoate This compound (Aldehyde Component) Schiff_Base Schiff Base/Iminium Ion Methyl_3-(2-oxoethyl)benzoate->Schiff_Base Condensation Phenethylamine_Derivative β-Arylethylamine (Amine Component) Phenethylamine_Derivative->Schiff_Base Spirocyclic_Intermediate Spirocyclic Intermediate Schiff_Base->Spirocyclic_Intermediate Intramolecular Electrophilic Attack Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Spirocyclic_Intermediate->Tetrahydroisoquinoline Rearomatization

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate is a bifunctional organic compound featuring both an aldehyde and a methyl ester group attached to a benzene ring. This unique structural arrangement offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds of medicinal interest. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, detailing its synthesis, physical and chemical properties, and its reactivity at both the aldehyde and ester functionalities. Experimental protocols for key transformations, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a key building block in organic synthesis.[1] Its structure incorporates two of the most versatile functional groups in organic chemistry: an aldehyde and an ester. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the ester group can undergo hydrolysis, amidation, and reduction. The presence of both functionalities on a benzene ring at the meta position allows for the construction of diverse molecular architectures, including various heterocyclic systems. This guide will explore the reactivity of each functional group and provide insights into the potential synthetic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 124038-37-5[1][2][3]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1]
Purity >95%[1][2]
Storage Temperature 2-8 °C[1]

Synthesis of this compound

The synthesis of this compound is not widely documented in the public domain. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach would involve the oxidation of the corresponding alcohol, methyl 3-(2-hydroxyethyl)benzoate.

Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol can be employed to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol (Hypothetical):

  • Materials: Methyl 3-(2-hydroxyethyl)benzoate, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM is added in one portion.

    • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Chemical Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the methyl ester.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for forming carbon-carbon double bonds.[4]

Reaction Scheme:

G This compound This compound Knoevenagel Adduct Knoevenagel Adduct This compound->Knoevenagel Adduct Active Methylene Compound, Base

Figure 1: Knoevenagel condensation of this compound.

Experimental Protocol (General):

  • Materials: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a weak base (e.g., piperidine, pyridine), and a solvent (e.g., ethanol, toluene).

  • Procedure:

    • A solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent is prepared.

    • A catalytic amount of the base is added.

    • The reaction mixture is heated to reflux, and water is removed azeotropically if toluene is used as the solvent.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • The crude product is purified by recrystallization or column chromatography.

Reductive amination is a method to convert a carbonyl group into an amine via an intermediate imine. This is a powerful tool for the synthesis of a wide variety of amines.

Reaction Scheme:

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Amine (R-NH2) Amine Product Amine Product Imine Intermediate->Amine Product Reducing Agent (e.g., NaBH3CN)

Figure 2: Reductive amination of this compound.

Experimental Protocol (General):

  • Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable solvent (e.g., methanol, dichloroethane).

  • Procedure:

    • This compound (1.0 eq) and the amine (1.1 eq) are dissolved in the solvent.

    • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

    • The reducing agent (1.2 eq) is added portion-wise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the addition of water.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Reactions at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Reaction Scheme:

G This compound This compound 3-(2-Oxoethyl)benzoic acid 3-(2-Oxoethyl)benzoic acid This compound->3-(2-Oxoethyl)benzoic acid Base (e.g., NaOH), H2O, Heat

Figure 3: Hydrolysis of this compound.

Experimental Protocol (General):

  • Materials: this compound, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water), and an acid for workup (e.g., hydrochloric acid).

  • Procedure:

    • This compound is dissolved in the solvent mixture.

    • An aqueous solution of the base (2-3 equivalents) is added.

    • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

    • The aqueous solution is acidified with the acid until the carboxylic acid precipitates.

    • The solid product is collected by filtration, washed with cold water, and dried.

The ester can be converted to an amide by reaction with an amine, often requiring a catalyst or elevated temperatures.

Experimental Protocol (General):

  • Materials: this compound, a primary or secondary amine, and a catalyst (optional, e.g., a Lewis acid).

  • Procedure:

    • A mixture of this compound and the amine is heated, either neat or in a high-boiling solvent.

    • The reaction is monitored for the evolution of methanol and the formation of the amide product.

    • The product is isolated and purified by standard methods.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, a prediction of its key NMR and IR signals can be made based on its structure.

Table of Predicted Spectroscopic Data:

TechniquePredicted Signals
¹H NMR Aromatic protons (multiplet, ~7.5-8.2 ppm), Aldehyde proton (singlet, ~9.8-10.0 ppm), Methylene protons (singlet or doublet, ~3.7-4.0 ppm), Methyl ester protons (singlet, ~3.9 ppm)
¹³C NMR Carbonyl carbons (aldehyde ~190-200 ppm, ester ~165-170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~45-55 ppm), Methyl ester carbon (~52 ppm)
IR (cm⁻¹) C=O stretch (aldehyde, ~1700-1720 cm⁻¹), C=O stretch (ester, ~1720-1740 cm⁻¹), C-H stretch (aldehyde, ~2720 and 2820 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹)

Applications in Medicinal Chemistry and Drug Development

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The ability to selectively react at either the aldehyde or the ester group allows for the stepwise construction of complex scaffolds. Its potential use in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals, underscores its importance for drug discovery and development.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its aldehyde and ester functionalities provide two distinct reaction sites for a variety of chemical transformations, including condensations, reductive aminations, and nucleophilic acyl substitutions. This guide has provided an overview of its properties, synthesis, and key reactions, along with general experimental protocols. The information presented herein is intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel organic molecules for applications in research, particularly in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Methyl 3-(2-oxoethyl)benzoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(2-oxoethyl)benzoate is a functionalized aromatic compound with potential applications in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural motifs—a substituted benzaldehyde and a methyl benzoate—are present in a wide array of biologically active compounds. This technical guide consolidates the potential therapeutic applications of this compound based on the known activities of related benzaldehyde and benzoate derivatives. It covers prospective anticancer, antimicrobial, and neuroprotective roles, providing detailed experimental protocols and conceptual signaling pathways to facilitate future research and development.

Introduction: The Therapeutic Potential of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of compounds with significant therapeutic potential.[1] They are naturally occurring in many plants and essential oils and are generally regarded as safe (GRAS) for use as flavoring agents.[2][3] The versatility of the benzaldehyde scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] this compound, as a derivative, is a promising candidate for investigation in these therapeutic areas.

Potential Anticancer Applications

Numerous benzaldehyde derivatives have demonstrated potent activity against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways crucial for cancer progression.[1]

Proposed Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through various cellular signaling cascades. A plausible pathway for this compound, based on related compounds, is the induction of cellular oxidative stress, leading to the activation of apoptotic pathways.

apoptosis_pathway This compound This compound ROS Production ROS Production This compound->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Antimicrobial and Antifungal Activity

Hydroxy-substituted benzaldehydes have demonstrated significant activity against a variety of microorganisms.[1] The proposed mechanism often involves the disruption of cellular antioxidation systems, leading to increased oxidative stress in the microbial cells.[4]

Proposed Mechanism of Action: Disruption of Cellular Antioxidation

Natural benzaldehydes can target cellular antioxidation components in fungi, such as superoxide dismutases and glutathione reductase, leading to an effective inhibition of fungal growth.[4] This disruption of redox homeostasis is a promising strategy for antimicrobial agent development.

antimicrobial_mechanism This compound This compound Antioxidant Enzymes Inhibition of Antioxidant Enzymes This compound->Antioxidant Enzymes ROS Accumulation ROS Accumulation Antioxidant Enzymes->ROS Accumulation Leads to Cellular Damage Cellular Damage ROS Accumulation->Cellular Damage Microbial Cell Death Microbial Cell Death Cellular Damage->Microbial Cell Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., Aspergillus flavus)

  • Mueller-Hinton Broth (MHB) or appropriate fungal growth medium

  • This compound

  • 96-well microtiter plates

  • Microbial inoculum

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Add a standardized microbial inoculum to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data on Related Benzaldehyde Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various benzaldehyde derivatives against different fungal strains. This data provides a reference for the potential efficacy of this compound.

CompoundA. fumigatus (mM)A. terreus (mM)A. flavus (mM)P. expansum (mM)
Cinnamaldehyde1.00.50.50.5
2-Hydroxy-5-methoxybenzaldehyde0.5---

Note: MIC values can vary depending on the specific strain and testing methodology.[4]

Potential Neuroprotective Applications in Alzheimer's Disease

Benzimidazole-based substituted benzaldehyde derivatives have been synthesized and screened for their inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[5] This suggests that the benzaldehyde moiety could be a valuable pharmacophore for the design of novel cholinesterase inhibitors.

Proposed Target and Mechanism

The primary therapeutic strategy for Alzheimer's disease involves the inhibition of AChE and BChE to increase the levels of the neurotransmitter acetylcholine in the brain.

alzheimers_target cluster_synapse Synaptic Cleft ACh Acetylcholine AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate This compound This compound This compound->Inhibition Inhibition->AChE_BChE Inhibits

Caption: Inhibition of cholinesterases by a potential therapeutic agent.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well plate

Procedure:

  • Add phosphate buffer, DTNB, and the enzyme solution to the wells of a 96-well plate.

  • Add different concentrations of this compound to the wells and incubate for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Quantitative Data on Related Benzimidazole-Benzaldehyde Derivatives

The following table presents the IC₅₀ values of benzimidazole-based benzaldehyde derivatives against AChE and BChE, with Donepezil as a standard.[5] This highlights the potential potency that could be achieved with compounds containing the benzaldehyde scaffold.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Derivative 10.050 ± 0.0010.080 ± 0.001
Derivative 2> 25> 25
Donepezil0.016 ± 0.120.30 ± 0.010

Synthesis and Functionalization

The aldehyde group in this compound makes it a versatile precursor for the synthesis of a wide range of derivatives. Palladium-catalyzed C-H functionalization techniques, for instance, allow for diverse modifications of the benzaldehyde ring, enabling the creation of libraries of novel compounds for further screening.[6][7][8] The ester group also provides a handle for further chemical transformations.

synthesis_workflow This compound This compound Functionalization C-H Functionalization (e.g., Pd-catalyzed) This compound->Functionalization Derivative_Library Library of Novel Benzaldehyde Derivatives Functionalization->Derivative_Library Screening High-Throughput Screening Derivative_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

References

Unveiling "Methyl 3-(2-oxoethyl)benzoate": A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate, a seemingly unassuming organic molecule, holds a place as a versatile intermediate in the synthesis of more complex chemical entities. This technical guide delves into the available information regarding its discovery, historical context, and the methods for its preparation. While a definitive "discovery" paper remains elusive in readily accessible literature, its synthesis is inferred through established organic chemistry principles. This document aims to provide a consolidated resource for researchers, collating known data and outlining plausible synthetic routes based on analogous chemical transformations.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₃ and CAS number 137049-92-0, is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group. This unique combination makes it a valuable building block in organic synthesis, potentially serving as a precursor for a variety of heterocyclic compounds and other complex molecular architectures. Despite its utility, the specific historical details of its initial synthesis and characterization are not prominently documented in major chemical databases and historical literature. This guide, therefore, endeavors to construct a logical history and synthetic framework based on available information and established chemical reactions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization in a laboratory setting.

PropertyValueReference
CAS Number 137049-92-0N/A
Molecular Formula C₁₀H₁₀O₃N/A
Molecular Weight 178.18 g/mol N/A
Appearance Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Note: The lack of specific physical constants in readily available literature suggests that this compound is often synthesized and used in situ or is not isolated as a stable, crystalline solid for extensive characterization.

Plausible Historical Context and Discovery

The discovery of this compound is not marked by a singular, seminal publication. Its emergence is more likely intertwined with the broader development of organic synthesis methodologies in the 20th century. The functional groups present in the molecule, a methyl benzoate and an acetaldehyde moiety, were well-understood by chemists. Therefore, its synthesis would have been conceivable through a number of established reactions.

It is probable that this compound was first prepared as an intermediate in a multi-step synthesis of a more complex target molecule. Its existence might be documented within the experimental sections of papers or patents focused on pharmaceuticals, agrochemicals, or materials science, rather than being the primary subject of the research.

Synthetic Protocols

Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols.

Experimental Protocol:

  • Starting Material: Methyl 3-(2-hydroxyethyl)benzoate.

  • Oxidizing Agent: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) would be suitable to prevent over-oxidation to the carboxylic acid.

  • Reaction Conditions: The reaction would typically be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at controlled temperatures (e.g., -78 °C to room temperature for the Swern oxidation).

  • Work-up and Purification: The reaction mixture would be quenched, followed by an aqueous work-up to remove inorganic byproducts. The crude product would then be purified by column chromatography on silica gel.

Logical Workflow Diagram:

G start Methyl 3-(2-hydroxyethyl)benzoate reagent PCC or Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) start->reagent Oxidation product This compound reagent->product

Caption: Oxidation of a primary alcohol to an aldehyde.

Ozonolysis of Methyl 3-vinylbenzoate

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.

Experimental Protocol:

  • Starting Material: Methyl 3-vinylbenzoate.

  • Reaction Steps:

    • Ozone (O₃) is bubbled through a solution of the starting material in a suitable solvent (e.g., DCM or methanol) at low temperature (-78 °C) until a blue color persists, indicating an excess of ozone.

    • The resulting ozonide is then reductively worked up using a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water to yield the aldehyde.

  • Purification: The product would be isolated and purified by column chromatography.

Logical Workflow Diagram:

G start Methyl 3-vinylbenzoate step1 1. O3, -78 °C start->step1 Ozonolysis step2 2. Reductive Work-up (DMS or Zn/H2O) step1->step2 product This compound step2->product

Caption: Ozonolysis of an alkene to form an aldehyde.

Applications in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to specific signaling pathways or its direct use as a therapeutic agent. Its value in drug development is primarily as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of both an electrophilic aldehyde and a modifiable ester group allows for a wide range of chemical transformations, making it a useful scaffold for building libraries of compounds for drug screening.

Conclusion

This compound is a valuable, albeit historically understated, building block in organic synthesis. While the specific details of its discovery are not prominently recorded, its preparation can be confidently approached through established and reliable synthetic methodologies. For researchers and drug development professionals, this compound represents a versatile starting point for the creation of novel and complex molecular architectures. Further investigation into historical patents and less-indexed chemical literature may yet reveal a more detailed account of its origins and early applications. This guide provides a foundational understanding based on current knowledge, encouraging further exploration into the potential of this intriguing molecule.

In-Depth Technical Guide: Safety and Handling of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 3-(2-oxoethyl)benzoate (CAS No. 124038-37-5). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical Identity and Physical Properties

This compound, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a benzoate ester derivative.[1] Its structure consists of a methyl benzoate core with an oxoethyl group at the meta position. While comprehensive experimental data is limited, the following table summarizes its known and predicted physical and chemical properties.

PropertyValueSource(s)
CAS Number 124038-37-5[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Boiling Point 297.1 ± 23.0 °C (Predicted)[2]
Density 1.131 g/cm³[2]
Storage Temperature 2-8 °C or under -20°C in an inert atmosphere[2][3]
Purity >95%[3]

Safety and Hazard Information

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Skin IrritationGHS07H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Eye IrritationGHS07H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin SensitizationGHS07H317: May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

General Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Wash hands thoroughly before and after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. The following sections provide a putative synthesis protocol based on general organic chemistry principles and a standard workflow for assessing the biological activity of a novel compound.

Putative Synthesis of this compound

A potential synthetic route to this compound could involve the oxidation of the corresponding alcohol, Methyl 3-(2-hydroxyethyl)benzoate.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant Methyl 3-(2-hydroxyethyl)benzoate Reaction Oxidation Reactant->Reaction Reagent Oxidizing Agent (e.g., PCC, Dess-Martin periodinane) Reagent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Putative synthesis of this compound via oxidation.

Materials:

  • Methyl 3-(2-hydroxyethyl)benzoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve Methyl 3-(2-hydroxyethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane).

  • Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

General Workflow for In Vitro Cytotoxicity Assessment

To evaluate the potential biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed. This assay assesses the metabolic activity of cells and is a common initial screening method.

G cluster_1 In Vitro Cytotoxicity Assay Workflow A Cell Seeding (e.g., Cancer cell line) B Compound Treatment (Varying concentrations of This compound) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Reagent Addition C->D E Incubation (Formation of formazan crystals) D->E F Solubilization of Formazan E->F G Absorbance Measurement (e.g., at 570 nm) F->G H Data Analysis (Calculation of IC₅₀) G->H

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. The structurally related compound, methyl benzoate, has been investigated for its potential as an environmentally safe insecticide.[4] Analogs of methyl benzoate have also been studied as modulators of DNA methylation in hepatocellular carcinoma.[5] These studies suggest that the benzoate scaffold can be a starting point for developing biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide consolidates the currently available information on the safety, handling, and properties of this compound. While a comprehensive safety profile and detailed experimental data are limited, the provided information serves as a crucial starting point for researchers. It is essential to exercise caution and adhere to standard laboratory safety protocols when handling this compound. Further investigation into its synthesis, biological activity, and potential mechanisms of action is warranted to fully understand its scientific and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-oxoethyl)benzoate in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-oxoethyl)benzoate is a versatile bifunctional building block possessing both an aldehyde and a methyl ester moiety. This unique structural feature makes it an attractive substrate for multi-component reactions (MCRs), which are powerful one-pot transformations that combine three or more reactants to generate complex molecules with high atom economy and efficiency. In the context of drug discovery, MCRs utilizing functionalized aldehydes like this compound offer a rapid and efficient strategy for the synthesis of diverse libraries of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This document provides an overview of the potential applications of this compound in several key MCRs and offers detailed protocols for the synthesis of exemplary heterocyclic frameworks.

Data Presentation: Exemplary Multi-Component Reactions

The following table summarizes the hypothetical application of this compound in three well-established multi-component reactions to generate structurally diverse heterocyclic products. The data presented are representative examples based on known transformations of similar aromatic aldehydes.

Reaction NameReactantsCatalyst/SolventProduct ClassRepresentative Yield (%)
Biginelli Reaction This compound, Ethyl acetoacetate, UreaHCl / EthanolDihydropyrimidinones85-95
Hantzsch Dihydropyridine Synthesis This compound, Ethyl acetoacetate (2 equiv.), Ammonium acetateAcetic acid / Ethanol1,4-Dihydropyridines80-90
Ugi Four-Component Reaction This compound, Aniline, Acetic acid, Cyclohexyl isocyanideMethanolα-Acylamino amides75-85

Experimental Protocols

Protocol for the Biginelli Reaction: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative using this compound. Dihydropyrimidinones are a class of compounds known for their wide range of pharmacological activities.[1][2]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

  • Add 20 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone derivative.

Protocol for the Hantzsch Dihydropyridine Synthesis

This protocol outlines the synthesis of a 1,4-dihydropyridine derivative incorporating the this compound scaffold. The Hantzsch synthesis is a classic MCR for the preparation of this important class of calcium channel blockers.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in 25 mL of ethanol.

  • To this solution, add ammonium acetate (1.1 eq) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.

Protocol for the Ugi Four-Component Reaction

This protocol details the synthesis of an α-acylamino amide derivative via the Ugi reaction, a powerful tool for generating peptide-like scaffolds.[6][7][8][9]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 eq), aniline (1.0 eq), and acetic acid (1.0 eq) in 15 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • To this mixture, add cyclohexyl isocyanide (1.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylamino amide.

Visualizations

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Methyl 3-(2-oxoethyl)benzoate Imine Iminium Ion A->Imine + Amine B Amine B->Imine C Isocyanide Nitrilium Nitrilium Ion C->Nitrilium D Carboxylic Acid Product α-Acylamino Amide D->Product Imine->Nitrilium + Isocyanide Nitrilium->Product + Carboxylic Acid

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental_Workflow Start 1. Mix Reactants & Solvent Reaction 2. Reaction at Defined Temperature & Time Start->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quenching & Extraction Monitoring->Workup Complete Purification 5. Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for a multi-component reaction.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Screening & Development MCR Multi-Component Reactions Library Diverse Heterocyclic Scaffolds MCR->Library BuildingBlock This compound BuildingBlock->MCR HTS High-Throughput Screening Library->HTS Lead Lead Optimization HTS->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of MCRs in the drug discovery pipeline.

References

Application Notes: Aldehyde Functionalization of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(2-oxoethyl)benzoate (CAS No. 124038-37-5) is a versatile bifunctional molecule containing both a methyl ester and an aldehyde functional group.[1][2][3] Its structure makes it a valuable building block for medicinal chemistry and drug development, allowing for diverse synthetic modifications. The aldehyde moiety, in particular, serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular scaffolds.

These application notes provide detailed protocols for three fundamental and widely used transformations of the aldehyde group in this compound: Wittig Olefination, Reductive Amination, and Reduction to an Alcohol. The methodologies are designed for researchers and scientists in organic synthesis and drug discovery.

Chemical Properties and Structure

PropertyValueReference
Compound Name This compound[1][4]
CAS Number 124038-37-5[1][4]
Molecular Formula C₁₀H₁₀O₃[1][4][5]
Molecular Weight 178.18 g/mol [4]
Purity >95% (Typically)[1][4]
Structure (Structure based on name)

Application 1: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[7][8] This transformation is crucial for converting the aldehyde in this compound into a terminal alkene, which can serve as a precursor for further modifications. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide.[6]

Experimental Protocol: Synthesis of Methyl 3-(prop-2-en-1-yl)benzoate

This protocol details the synthesis of Methyl 3-(prop-2-en-1-yl)benzoate via the Wittig reaction, adapted from standard procedures.[7][9]

Materials and Equipment:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Hexanes, Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or three-necked round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line, TLC plates, rotary evaporator.

Procedure:

Part A: In-situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Set up a dry Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add n-butyllithium solution (1.1 equivalents) dropwise over 15 minutes. A deep yellow or orange color indicates the formation of the ylide.[7]

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[7]

Part B: Wittig Reaction

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

  • Slowly add the solution of the aldehyde to the freshly prepared Wittig reagent at 0 °C via cannula or syringe.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

Part C: Workup and Purification

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[7]

  • Filter and concentrate the solvent using a rotary evaporator. The crude product will contain triphenylphosphine oxide.[9]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Quantitative Data (Representative)

ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
This compound178.181.0Methyl 3-(prop-2-en-1-yl)benzoate176.210.9890.79~80%
Methyltriphenylphosphonium bromide357.231.2
n-Butyllithium64.061.1

Visualization: Wittig Reaction Scheme

Caption: Wittig olefination of this compound.

Application 2: Reductive Amination for Amine Synthesis

Reductive amination is a highly versatile and widely used method in drug discovery for synthesizing amines from carbonyl compounds.[10][11] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[10] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the iminium ion in the presence of the starting aldehyde.[10]

Experimental Protocol: Synthesis of Methyl 3-(2-(benzylamino)ethyl)benzoate

This protocol details the reductive amination of this compound with benzylamine.

Materials and Equipment:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in DCM.

  • Add benzylamine (1.1 equivalents) to the solution. A small amount of acetic acid (0.1 equivalents) can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The reaction may bubble as hydrogen gas is evolved.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure secondary amine.

Quantitative Data (Representative)

ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
This compound178.181.0Methyl 3-(2-(benzylamino)ethyl)benzoate269.341.511.25~83%
Benzylamine107.151.1
NaBH(OAc)₃211.941.5

Visualization: Reductive Amination Scheme

Caption: Reductive amination of this compound.

Application 3: Reduction to a Primary Alcohol

The reduction of the aldehyde functionality to a primary alcohol is a straightforward and high-yielding transformation. This reaction converts the aldehyde to a hydroxyl group, which can be used for subsequent reactions such as etherification or esterification. Sodium borohydride (NaBH₄) is a common, mild, and selective reagent for this purpose, as it typically does not reduce the methyl ester under standard conditions.

Experimental Protocol: Synthesis of Methyl 3-(2-hydroxyethyl)benzoate

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours. Monitor completion by TLC.

  • Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, Methyl 3-(2-hydroxyethyl)benzoate.[12]

  • The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Quantitative Data (Representative)

ReactantM.W. ( g/mol )EquivalentsProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
This compound178.181.0Methyl 3-(2-hydroxyethyl)benzoate180.201.010.97~96%
Sodium borohydride37.831.1

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of functionalized products derived from this compound.

Workflow A Reaction Setup (Inert atmosphere, solvent, cooling) B Reagent Addition (Aldehyde, other reactants, catalyst) A->B 1 C Reaction Monitoring (TLC, LC-MS) B->C 2 D Reaction Quench (e.g., add water, NH4Cl, or NaHCO3) C->D 3 E Aqueous Workup (Phase separation, extraction) D->E 4 F Drying & Concentration (Dry with MgSO4, use rotary evaporator) E->F 5 G Purification (Silica gel column chromatography) F->G 6 H Product Characterization (NMR, MS, etc.) G->H 7

Caption: A generalized workflow for chemical synthesis and purification.

References

Application Notes and Protocols: Ester Group Transformations of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical transformations of the ester group in Methyl 3-(2-oxoethyl)benzoate. This bifunctional molecule, containing both an ester and a reactive aldehyde moiety, presents unique challenges and opportunities in synthetic chemistry, particularly in the development of pharmaceutical intermediates. These notes outline strategies for selective hydrolysis, transesterification, amidation, and reduction of the methyl ester group, with a critical focus on chemoselectivity.

Selective Hydrolysis of the Ester Group

Selective hydrolysis of the methyl ester in this compound to yield 3-(2-oxoethyl)benzoic acid requires careful control of reaction conditions to prevent side reactions involving the aldehyde group, such as oxidation or aldol condensation. A common strategy involves the use of a protecting group for the aldehyde functionality prior to hydrolysis.

Data Presentation: Hydrolysis of this compound

EntryHydrolysis ConditionsAldehyde ProtectionReaction Time (h)Temperature (°C)Yield (%)
11 M LiOH, THF/H₂O (1:1)Ethylene glycol, p-TSA42592
22 M NaOH, MeOH/H₂O (2:1)1,3-Propanediol, p-TSA64088
31 M HCl (aq)Ethylene glycol, p-TSA128075

Experimental Protocol: Selective Hydrolysis via Aldehyde Protection

Step 1: Protection of the Aldehyde Group

  • To a solution of this compound (1.0 eq) in toluene (10 mL/mmol) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the protected intermediate, methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate.

Step 2: Hydrolysis of the Ester Group

  • The protected intermediate is dissolved in a mixture of THF and water (1:1, 10 mL/mmol).

  • Lithium hydroxide (LiOH, 1.5 eq) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Once the hydrolysis is complete, the THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(1,3-dioxolan-2-ylmethyl)benzoic acid.

Step 3: Deprotection of the Aldehyde Group

  • The protected carboxylic acid is dissolved in a mixture of acetone and water (4:1, 10 mL/mmol).

  • A catalytic amount of p-TSA is added, and the solution is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 3-(2-oxoethyl)benzoic acid.

Hydrolysis Start This compound Protected Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate Start->Protected Ethylene glycol, p-TSA Hydrolyzed_Protected 3-(1,3-dioxolan-2-ylmethyl)benzoic acid Protected->Hydrolyzed_Protected LiOH, H₂O/THF Final 3-(2-oxoethyl)benzoic acid Hydrolyzed_Protected->Final p-TSA, Acetone/H₂O

Fig. 1: Workflow for selective hydrolysis.

Transesterification of the Ester Group

Transesterification allows for the conversion of the methyl ester to other esters, which can be useful for modifying the pharmacokinetic properties of a drug candidate. Similar to hydrolysis, protection of the aldehyde is recommended to avoid undesired reactions.

Data Presentation: Transesterification of this compound

EntryAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
1EthanolNaOEt (cat.)87885
2IsopropanolTi(OiPr)₄128278
3Benzyl alcoholDMAP (cat.)1610080

Experimental Protocol: Transesterification with Ethanol

Step 1: Protection of the Aldehyde Group

  • Follow the protection protocol described in the hydrolysis section to obtain methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate.

Step 2: Transesterification

  • To a solution of the protected intermediate in anhydrous ethanol (20 mL/mmol) is added a catalytic amount of sodium ethoxide (NaOEt, 0.1 eq).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate.

Step 3: Deprotection of the Aldehyde Group

  • Follow the deprotection protocol described in the hydrolysis section to obtain Ethyl 3-(2-oxoethyl)benzoate.

Transesterification Start This compound Protected Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate Start->Protected Ethylene glycol, p-TSA Transesterified Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate Protected->Transesterified Ethanol, NaOEt Final Ethyl 3-(2-oxoethyl)benzoate Transesterified->Final p-TSA, Acetone/H₂O

Fig. 2: Transesterification workflow.

Amidation of the Ester Group

Direct amidation of the ester with an amine can be challenging and often requires harsh conditions that could affect the aldehyde. A safer approach involves the initial hydrolysis of the ester to the carboxylic acid (with the aldehyde protected), followed by a standard amide coupling reaction.

Data Presentation: Amidation of this compound Derivative

EntryAmineCoupling ReagentReaction Time (h)Temperature (°C)Yield (%)
1BenzylamineHATU, DIPEA32590
2MorpholineEDC, HOBt52585
3AnilineDCC, DMAP62582

Experimental Protocol: Amidation with Benzylamine

Step 1 & 2: Aldehyde Protection and Ester Hydrolysis

  • Follow the protocols described in the hydrolysis section to synthesize 3-(1,3-dioxolan-2-ylmethyl)benzoic acid.

Step 3: Amide Coupling

  • To a solution of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) is added HATU (1.1 eq) and DIPEA (2.0 eq).

  • The mixture is stirred for 10 minutes at room temperature.

  • Benzylamine (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield N-benzyl-3-(1,3-dioxolan-2-ylmethyl)benzamide.

Step 4: Deprotection of the Aldehyde Group

  • Follow the deprotection protocol described in the hydrolysis section to obtain N-benzyl-3-(2-oxoethyl)benzamide.

Amidation Start This compound Carboxylic_Acid 3-(2-oxoethyl)benzoic acid (protected) Start->Carboxylic_Acid Protection & Hydrolysis Amide_Protected N-benzyl-3-(1,3-dioxolan-2-ylmethyl)benzamide Carboxylic_Acid->Amide_Protected Benzylamine, HATU, DIPEA Final N-benzyl-3-(2-oxoethyl)benzamide Amide_Protected->Final Deprotection

Fig. 3: Amidation pathway.

Selective Reduction of the Ester Group

The selective reduction of the ester group to an alcohol in the presence of an aldehyde is not feasible with strong reducing agents like LiAlH₄, as the aldehyde is more reactive. Therefore, a protection-reduction-deprotection strategy is necessary. Alternatively, chemoselective reduction of the ester to the aldehyde is possible using specific reagents at low temperatures, though this would result in a dialdehyde. For the selective reduction to the corresponding alcohol, protection is key.

Data Presentation: Selective Reduction of this compound

EntryReducing AgentAldehyde ProtectionReaction Time (h)Temperature (°C)Yield (%)
1LiAlH₄Ethylene glycol, p-TSA20 to 2595
2NaBH₄/LiClEthylene glycol, p-TSA42585
3DIBAL-H (2.5 eq)Ethylene glycol, p-TSA3-78 to 090

Experimental Protocol: Selective Reduction to 3-(2-oxoethyl)benzyl alcohol

Step 1: Protection of the Aldehyde Group

  • Follow the protection protocol described in the hydrolysis section to obtain methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate.

Step 2: Reduction of the Ester

  • A solution of the protected intermediate in anhydrous THF (10 mL/mmol) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄ and concentrated to yield (3-(1,3-dioxolan-2-ylmethyl)phenyl)methanol.

Step 3: Deprotection of the Aldehyde Group

  • Follow the deprotection protocol described in the hydrolysis section to obtain 3-(hydroxymethyl)phenylacetaldehyde.

Reduction Start This compound Protected Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate Start->Protected Ethylene glycol, p-TSA Reduced_Protected (3-(1,3-dioxolan-2-ylmethyl)phenyl)methanol Protected->Reduced_Protected LiAlH₄, THF Final 3-(hydroxymethyl)phenylacetaldehyde Reduced_Protected->Final p-TSA, Acetone/H₂O

Fig. 4: Selective reduction workflow.

These protocols provide a foundational framework for the selective transformation of the ester group in this compound. Researchers should optimize these conditions for their specific applications and substrate derivatives. The strategic use of protecting groups is paramount for achieving high yields and purity in the synthesis of complex molecules derived from this versatile building block.

Methyl 3-(2-oxoethyl)benzoate: A Key Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate is a valuable bifunctional building block in organic synthesis, featuring both an aldehyde and a methyl ester moiety. This unique combination of reactive sites makes it a crucial intermediate in the preparation of a variety of complex molecules, most notably in the synthesis of pharmaceutical ingredients. Its application is highlighted in the construction of the core structure of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This document provides detailed application notes on its utility, experimental protocols for its synthesis and subsequent transformation, and a visualization of its role in the synthesis of Doravirine and the drug's mechanism of action.

Introduction

The quest for novel and efficient synthetic routes to pharmacologically active molecules is a cornerstone of modern drug discovery. The strategic use of versatile building blocks that can introduce key structural motifs in a concise and controlled manner is paramount. This compound, with its chemical formula C10H10O3 and molecular weight of 178.18 g/mol , has emerged as such a critical intermediate.[1] The presence of an electrophilic aldehyde group allows for a range of carbon-carbon bond-forming reactions, while the methyl ester provides a handle for further functionalization or can be a key pharmacophoric feature in the final drug molecule. This application note will focus on the pivotal role of this compound in the synthesis of pharmaceutical intermediates, with a specific emphasis on the preparation of the pyridone core of the anti-HIV drug, Doravirine.

Chemical Properties and Reactivity

This compound is a reactive organic compound due to the presence of the aldehyde functional group. The aldehyde can participate in a variety of chemical transformations, including but not limited to:

  • Aldol Condensation: Reaction with enolates or enols to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to α,β-unsaturated carbonyls. This reactivity is central to its use in the synthesis of heterocyclic systems like pyridones.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding primary alcohol, methyl 3-(2-hydroxyethyl)benzoate.

The methyl ester group is less reactive under the conditions typically employed for aldehyde transformations but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Application in the Synthesis of Doravirine Intermediate

Doravirine is a potent NNRTI that targets the reverse transcriptase enzyme of HIV-1, a critical component in the viral replication cycle. The synthesis of Doravirine involves the construction of a central pyridone ring, a key pharmacophore responsible for its inhibitory activity. This compound serves as a crucial starting material for the formation of this pyridone core through a multi-step sequence that typically involves an aldol-type condensation reaction.

The general synthetic strategy involves the reaction of this compound with another carbonyl-containing compound to build the carbon skeleton of the pyridone ring, followed by cyclization with an amine source, such as ammonia.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of the corresponding alcohol, methyl 3-(2-hydroxyethyl)benzoate. Two common and effective oxidation methods are provided: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation.

Method A: Swern Oxidation

  • Materials:

    • Methyl 3-(2-hydroxyethyl)benzoate

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes.

    • Add a solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.

    • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Method B: Dess-Martin Periodinane (DMP) Oxidation

  • Materials:

    • Methyl 3-(2-hydroxyethyl)benzoate

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

  • Procedure:

    • To a solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Parameter Swern Oxidation Dess-Martin Periodinane Oxidation
Typical Yield 85-95%90-98%
Purity (post-chromatography) >98%>98%
Reaction Temperature -78 °C to room temperatureRoom temperature
Reagent Handling Oxalyl chloride is corrosive and moisture-sensitive. DMSO must be anhydrous.DMP is shock-sensitive and should be handled with care.
Work-up Aqueous work-up required.Quenching with thiosulfate solution.

Table 1: Comparison of Synthetic Protocols for this compound.

Protocol 2: Synthesis of the Pyridone Core for Doravirine

This protocol outlines a general procedure for the construction of the pyridone ring system using this compound as a key starting material.

  • Materials:

    • This compound

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • Ammonia (e.g., ammonium hydroxide or ammonia in methanol)

    • A suitable base (e.g., sodium ethoxide, potassium carbonate)

    • Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq.) in ethanol.

    • Add a catalytic amount of a suitable base (e.g., sodium ethoxide) and stir the mixture at room temperature for 1-2 hours to facilitate the initial aldol-type condensation.

    • To the reaction mixture, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The residue is then subjected to an acidic work-up to facilitate cyclization and dehydration to the pyridone.

    • The crude pyridone intermediate is purified by recrystallization or column chromatography.

Parameter Value
Starting Material This compound
Key Reagent Ethyl 4,4,4-trifluoro-3-oxobutanoate
Cyclization Agent Ammonia
Product 3-(Methoxycarbonyl)phenyl-substituted trifluoromethyl pyridone
Typical Yield 60-75%
Purity (post-purification) >97%

Table 2: Quantitative Data for the Synthesis of the Pyridone Intermediate.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Doravirine Intermediate Synthesis Start Methyl 3-(2-hydroxyethyl)benzoate Oxidation Oxidation (Swern or DMP) Start->Oxidation Reagents Product This compound Oxidation->Product BuildingBlock This compound Product->BuildingBlock Used as Building Block Condensation Aldol-type Condensation BuildingBlock->Condensation w/ Ethyl 4,4,4-trifluoro- 3-oxobutanoate Pyridone Pyridone Intermediate Condensation->Pyridone Cyclization w/ Ammonia

Caption: Synthetic workflow from the precursor alcohol to this compound and its subsequent application in the synthesis of a key pyridone intermediate for Doravirine.

Mechanism of Action of Doravirine (NNRTI)

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug_action Doravirine (NNRTI) Action Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Doravirine Doravirine Binding_Site Allosteric Site on RT Doravirine->Binding_Site Inhibition Conformational Change & Inhibition of RT Binding_Site->Inhibition Inhibition->RT Blocks Activity

Caption: Mechanism of action of Doravirine as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which binds to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[2]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is prominently demonstrated in the construction of the pyridone core of the anti-HIV drug Doravirine. The synthetic protocols provided herein offer reliable methods for the preparation of this key intermediate, and the associated data highlights the efficiency of these transformations. The continued application of such strategic building blocks will undoubtedly facilitate the development of novel and improved therapeutic agents.

References

Application Notes and Protocols for Reactions with Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving Methyl 3-(2-oxoethyl)benzoate, a versatile bifunctional molecule incorporating both an ester and an aldehyde functional group. The protocols outlined below are foundational for the synthesis of a variety of important chemical scaffolds, including substituted amines, alkenes, and heterocyclic systems.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde functionality of this compound readily undergoes condensation with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol details the reaction of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination
Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
This compoundPrimary AmineNaBH(OAc)₃DCM2-670-90
This compoundSecondary AmineNaBH(OAc)₃DCM4-865-85
This compoundAmmonia/NH₄ClNaCNBH₃Methanol12-2450-70

Note: Yields are typical and may vary depending on the specific amine used.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve Aldehyde Dissolve this compound in DCM Add Amine Add primary/secondary amine Dissolve Aldehyde->Add Amine Form Iminium Stir for 30 min (Iminium ion formation) Add Amine->Form Iminium Add Reducing Agent Add NaBH(OAc)₃ Form Iminium->Add Reducing Agent Reaction Stir at room temperature Add Reducing Agent->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be converted to various substituted styrenes using phosphorus ylides (Wittig reagents). The stereochemical outcome of the reaction (E/Z selectivity) is largely dependent on the nature of the ylide used.[1][2]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the reaction of this compound with a stabilized ylide, which typically favors the formation of the (E)-alkene.[1]

Materials:

  • This compound

  • Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add the stabilized Wittig reagent (1.0-1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.

Data Presentation: Wittig Reaction
Ylide TypeWittig ReagentSolventTemperature (°C)E/Z RatioYield (%)
StabilizedPh₃P=CHCO₂EtToluene110>95:585-95
UnstabilizedPh₃P=CH₂THF0 to RTZ-favored70-85

Note: E/Z ratios and yields are typical and can be influenced by reaction conditions and the specific ylide.

Signaling Pathway: Wittig Reaction Mechanism

G Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Elimination PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Elimination

Caption: Mechanism of the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the base-catalyzed condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

  • Solvents for recrystallization or chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • If crystallization does not occur, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation: Knoevenagel Condensation
Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolRT1-390-98
Diethyl malonatePiperidine/Acetic AcidTolueneReflux6-1280-90
Cyanoacetic acidAmmonium acetateAcetic Acid1002-475-85

Note: Reaction conditions and yields can vary based on the specific active methylene compound and catalyst system employed.

Logical Relationship: Knoevenagel Condensation

G Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Addition Base Base Catalyst (e.g., Piperidine) Base->Addition Dehydration Dehydration Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Key steps in the Knoevenagel condensation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[3]

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

This protocol describes a classic acid-catalyzed Pictet-Spengler reaction.[3]

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM, add this compound (1.0-1.1 eq).

  • Cool the mixture to 0 °C and add the acid catalyst (e.g., TFA, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Data Presentation: Pictet-Spengler Reaction
β-ArylethylamineAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
TryptamineTFADCM0 to RT12-2460-80
TryptamineHCl (in situ)MethanolRT24-4855-75
DopamineTFAAcetonitrileRT12-2465-85

Note: Yields are dependent on the specific substrates and reaction conditions.

Signaling Pathway: Pictet-Spengler Reaction

G Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + Aldehyde, H⁺ Aldehyde This compound Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydro-β-carboline Cyclization->Product

Caption: Key intermediates in the Pictet-Spengler reaction.

References

Application Notes and Protocols for Methyl 3-(2-oxoethyl)benzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-oxoethyl)benzoate is a versatile bifunctional molecule containing both an aldehyde and a methyl ester functionality. These reactive sites make it a potentially valuable, yet currently underexplored, starting material for the synthesis of a variety of heterocyclic scaffolds that form the core of many bioactive molecules. This document provides detailed theoretical application notes and experimental protocols for the use of this compound in the synthesis of two major classes of pharmacologically relevant alkaloids: tetrahydro-β-carbolines and isoquinolines.

While specific examples of the use of this compound in the synthesis of named bioactive molecules are not prevalent in the current scientific literature, its structure lends itself readily to established synthetic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. The protocols provided herein are based on these well-established reactions and offer a starting point for researchers to explore the potential of this compound in generating novel derivatives for drug discovery.

I. Synthesis of Tetrahydro-β-carboline Derivatives via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a common scaffold in numerous natural products and pharmaceutically active compounds with a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.[1] The reaction involves the condensation of a tryptamine derivative with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Workflow

pictet_spengler_workflow start This compound + Tryptamine Derivative reaction Pictet-Spengler Reaction (Acid Catalyst, e.g., TFA) start->reaction product 1-(3-(Methoxycarbonyl)phenyl)methyl- Tetrahydro-β-carboline Derivative reaction->product bioactivity Biological Activity Screening (e.g., Anticancer, Antiviral) product->bioactivity isoquinoline_workflow start This compound + β-Phenylethylamine Derivative reaction Pictet-Spengler Reaction (Acid Catalyst, e.g., HCl) start->reaction product 1-(3-(Methoxycarbonyl)phenyl)methyl- Tetrahydroisoquinoline Derivative reaction->product bioactivity Biological Activity Screening (e.g., Enzyme Inhibition) product->bioactivity pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential Bioactive Molecule (e.g., synthesized alkaloid) Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application of Methyl 3-(2-oxoethyl)benzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxoethyl)benzoate is a functionalized aromatic compound with potential as a building block in medicinal chemistry. Its aldehyde group allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse molecular architectures. This document provides an overview of its potential applications, focusing on its utility in constructing heterocyclic systems of medicinal interest. While direct applications of this compound are not extensively documented, its reactivity is analogous to the closely related and commercially available starting material, methyl 3-formylbenzoate. The protocols and applications described herein are based on the established reactivity of aromatic aldehydes in the synthesis of biologically relevant scaffolds.

Introduction: The Role of Aromatic Aldehydes in Drug Discovery

Aromatic aldehydes are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many approved drugs and clinical candidates. The aldehyde functionality serves as a key electrophilic center, enabling participation in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Multicomponent reactions (MCRs), in particular, leverage the reactivity of aldehydes to rapidly generate molecular complexity from simple precursors in a single synthetic operation. [1][2]Two such reactions, the Hantzsch dihydropyridine synthesis and the Biginelli dihydropyrimidinone synthesis, are cornerstone methodologies in medicinal chemistry for producing privileged structures with diverse biological activities. [3][4][5]

Potential Applications of this compound

The aldehyde group of this compound is the primary site of reactivity for the construction of larger, more complex molecules. The methyl ester provides a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the accessible chemical space.

Synthesis of Dihydropyridine Scaffolds via Hantzsch Reaction

The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. [3][6]The resulting 1,4-dihydropyridine (1,4-DHP) core is a well-established pharmacophore, most notably found in calcium channel blockers like nifedipine and amlodipine. [3]By employing this compound as the aldehyde component, novel 1,4-DHP derivatives can be synthesized, incorporating the methyl benzoate moiety at the 4-position of the dihydropyridine ring.

Synthesis of Dihydropyrimidinone Scaffolds via Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. [5][7][8]DHPMs are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. [4]Derivatives of this scaffold have shown a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. [9]The use of this compound in the Biginelli reaction would yield DHPMs with a methyl benzoate substitution, offering a handle for further chemical elaboration.

Experimental Protocols

The following are generalized protocols for the Hantzsch and Biginelli reactions, which can be adapted for use with this compound or its analog, methyl 3-formylbenzoate.

Protocol for Hantzsch 1,4-Dihydropyridine Synthesis

Objective: To synthesize a 4-aryl-1,4-dihydropyridine derivative using an aromatic aldehyde.

Materials:

  • Methyl 3-formylbenzoate (or this compound)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 3-formylbenzoate (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (2 equivalents) and ammonium acetate (1.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Biginelli 3,4-Dihydropyrimidinone Synthesis

Objective: To synthesize a 4-aryl-3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • Methyl 3-formylbenzoate (or this compound)

  • Ethyl acetoacetate (1 equivalent)

  • Urea (1.5 equivalents)

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Combine methyl 3-formylbenzoate (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in a round-bottom flask.

  • Add ethanol as the solvent and a catalytic amount of a suitable acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used. [10]5. After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the final product using appropriate analytical techniques.

Data Presentation

ReactionAldehydeβ-KetoesterNitrogen SourceCatalystYield (%)Reference
HantzschBenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid96%[3]
Hantzsch4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateNone (microwave)92%[3]
Biginelli3-HydroxybenzaldehydeEthyl acetoacetateThioureaHClHigh[5]
BiginelliBenzaldehydeEthyl acetoacetateUreaYb(OTf)₃ (microwave)90%[10]

Visualizations

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Aldehyde Methyl 3-formylbenzoate Reaction One-Pot Condensation (Reflux in Ethanol) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Workup Cooling & Filtration or Concentration Reaction->Workup Chromatography Column Chromatography Workup->Chromatography DHP 4-(3-methoxycarbonylphenyl) -1,4-dihydropyridine Chromatography->DHP

Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Biginelli Dihydropyrimidinone Synthesis Signaling Pathway

Biginelli_Pathway cluster_inputs Input Components cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_output Final Product Aldehyde Methyl 3-formylbenzoate Acyliminium Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine Urea Urea / Thiourea Urea->Acyliminium Cycloaddition Cyclocondensation Acyliminium->Cycloaddition Enamine->Cycloaddition Dehydration Dehydration Cycloaddition->Dehydration DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM

Caption: Simplified reaction pathway for the Biginelli synthesis of dihydropyrimidinones.

Conclusion

While "this compound" is not a prominently cited building block in medicinal chemistry literature, its structural features, particularly the aromatic aldehyde, make it a potentially valuable precursor for the synthesis of biologically active heterocyclic compounds. The Hantzsch and Biginelli reactions provide robust and efficient methods for constructing dihydropyridine and dihydropyrimidinone scaffolds, respectively. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the utility of this compound and related aromatic aldehydes in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Scalable Synthesis of Methyl 3-(2-oxoethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for two scalable synthetic routes to Methyl 3-(2-oxoethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The described methods are designed for scalability, offering high yields and purity. The protocols are based on established and reliable chemical transformations, ensuring reproducibility in a research and drug development setting. Quantitative data for each step is summarized in tables for easy comparison and process optimization.

Introduction

This compound and its derivatives are important building blocks in organic synthesis. The presence of both an aldehyde and a methyl ester functionality on the aromatic ring makes them versatile precursors for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The development of scalable and efficient synthetic methods for these compounds is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines two distinct and scalable synthetic pathways to obtain this compound.

Synthetic Strategies

Two primary scalable routes are presented:

  • Route A: Cyanation and Reduction Pathway: This route commences with 3-methylbenzyl chloride and proceeds through a cyanation reaction, followed by oxidation of the methyl group, esterification, and a final reduction of the nitrile to the target aldehyde.

  • Route B: Heck Coupling and Hydrolysis Pathway: This pathway utilizes a palladium-catalyzed Heck coupling of methyl 3-bromobenzoate with a vinyl ether, followed by a straightforward acidic hydrolysis to yield the final product.

The overall synthetic workflows are depicted in the diagram below.

G cluster_A Route A: Cyanation and Reduction Pathway cluster_B Route B: Heck Coupling and Hydrolysis Pathway A1 3-Methylbenzyl Chloride A2 3-Methylphenylacetonitrile A1->A2 NaCN A3 3-Cyanomethylbenzoic Acid A2->A3 KMnO4 A4 Methyl 3-cyanomethylbenzoate A3->A4 MeOH, H+ A5 This compound A4->A5 DIBAL-H B1 Methyl 3-bromobenzoate B2 Methyl 3-(2-butoxyvinyl)benzoate B1->B2 Butyl vinyl ether, Pd catalyst B3 This compound B2->B3 Acidic Hydrolysis

Figure 1: Scalable synthetic routes to this compound.

Experimental Protocols and Data

Route A: Cyanation and Reduction Pathway

Step 1: Synthesis of 3-Methylphenylacetonitrile

  • Reaction: Nucleophilic substitution of 3-methylbenzyl chloride with sodium cyanide.

  • Protocol:

    • To a solution of sodium cyanide (1.2 eq) in a suitable solvent such as DMSO or aqueous ethanol, add 3-methylbenzyl chloride (1.0 eq).

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify by vacuum distillation.

ParameterValue
Reactants 3-Methylbenzyl chloride, Sodium cyanide
Solvent DMSO or Aqueous Ethanol
Temperature 60-80 °C
Reaction Time 4-6 hours
Typical Yield 90-95%

Step 2: Synthesis of 3-Cyanomethylbenzoic Acid

  • Reaction: Oxidation of the methyl group of 3-methylphenylacetonitrile.

  • Protocol:

    • To a solution of 3-methylphenylacetonitrile (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol), add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

ParameterValue
Reactant 3-Methylphenylacetonitrile
Oxidizing Agent Potassium permanganate
Solvent Water/Pyridine or Water/t-Butanol
Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 75-85%

Step 3: Synthesis of Methyl 3-cyanomethylbenzoate

  • Reaction: Fischer esterification of 3-cyanomethylbenzoic acid.

  • Protocol:

    • Suspend 3-cyanomethylbenzoic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

ParameterValue
Reactant 3-Cyanomethylbenzoic acid
Reagent Methanol
Catalyst Sulfuric acid
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 90-98%

Step 4: Synthesis of this compound

  • Reaction: Reduction of the nitrile to an aldehyde using DIBAL-H.

  • Protocol:

    • Dissolve methyl 3-cyanomethylbenzoate (1.0 eq) in an anhydrous solvent such as toluene or DCM at -78 °C under an inert atmosphere.

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 eq) in a suitable solvent.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., 1M HCl).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

ParameterValue
Reactant Methyl 3-cyanomethylbenzoate
Reducing Agent DIBAL-H
Solvent Toluene or DCM
Temperature -78 °C
Reaction Time 2-3 hours
Typical Yield 70-80%
Route B: Heck Coupling and Hydrolysis Pathway

Step 1: Synthesis of Methyl 3-(2-butoxyvinyl)benzoate

  • Reaction: Palladium-catalyzed Heck coupling of methyl 3-bromobenzoate with butyl vinyl ether.

  • Protocol:

    • To a mixture of methyl 3-bromobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%), and a phosphine ligand (e.g., P(o-tolyl)3, 2-4 mol%) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., triethylamine or potassium carbonate).

    • Add butyl vinyl ether (1.5-2.0 eq).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterValue
Reactants Methyl 3-bromobenzoate, Butyl vinyl ether
Catalyst Pd(OAc)2 / P(o-tolyl)3
Base Triethylamine or K2CO3
Solvent DMF or Acetonitrile
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 80-90%

Step 2: Synthesis of this compound

  • Reaction: Acidic hydrolysis of the enol ether.

  • Protocol:

    • Dissolve methyl 3-(2-butoxyvinyl)benzoate (1.0 eq) in a mixture of a water-miscible solvent (e.g., THF or acetone) and water.

    • Add a catalytic amount of a strong acid (e.g., HCl or H2SO4).

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

ParameterValue
Reactant Methyl 3-(2-butoxyvinyl)benzoate
Reagent Aqueous Acid (HCl or H2SO4)
Solvent THF/Water or Acetone/Water
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 90-98%

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. Route A is a more linear synthesis starting from a readily available substituted toluene, while Route B offers a convergent approach utilizing a palladium-catalyzed cross-coupling reaction. The choice of route may depend on the availability of starting materials, cost considerations, and the specific scalability requirements of the project. Both methods employ well-understood and robust chemical transformations, making them suitable for implementation in a drug development or fine chemical production environment.

Application Notes and Protocols for the Asymmetric Synthesis Involving Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral molecules utilizing Methyl 3-(2-oxoethyl)benzoate as a key building block. The methodologies described herein are based on well-established organocatalytic transformations, offering a powerful approach to the stereoselective construction of carbon-carbon and carbon-nitrogen bonds. The resulting chiral products are valuable intermediates in the synthesis of complex molecular targets relevant to the pharmaceutical industry.

Application Note 1: Organocatalytic Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the formation of chiral β-hydroxy carbonyl compounds. This compound, possessing a reactive aldehyde functionality, can serve as an excellent electrophile in such transformations. Proline and its derivatives are highly effective organocatalysts for this reaction, proceeding through an enamine-based catalytic cycle to deliver the aldol adduct with high enantioselectivity.

Logical Workflow for Asymmetric Synthesis

cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_product Product & Analysis A This compound C Chiral Catalyst (e.g., Organocatalyst) A->C B Nucleophile (e.g., Ketone, Aldehyde) B->C D Reaction Conditions (Solvent, Temperature) C->D Optimization E Chiral Product D->E Synthesis F Purification (Chromatography) E->F G Stereochemical Analysis (e.g., Chiral HPLC) F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(2-oxoethyl)benzoate, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and reliable two-step approach involves the initial synthesis of the precursor alcohol, Methyl 3-(2-hydroxyethyl)benzoate, followed by its selective oxidation to the desired aldehyde. A common method for the first step is the Fischer esterification of 3-(2-hydroxyethyl)benzoic acid with methanol. The subsequent oxidation of the primary alcohol to the aldehyde is a critical step where yield can be optimized.

Q2: Which oxidation methods are recommended for converting Methyl 3-(2-hydroxyethyl)benzoate to this compound?

A2: For a high-yield and selective conversion that minimizes over-oxidation to the carboxylic acid, mild oxidation conditions are recommended. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are two highly effective methods.[1][2][3] Both are known for their mild reaction conditions and tolerance of various functional groups.[4][5]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting alcohol, the product aldehyde, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot, which should have a higher Rf value, indicate the progression of the reaction.

Q4: What are the primary impurities I should be aware of?

A4: The most common impurities include unreacted starting material (Methyl 3-(2-hydroxyethyl)benzoate), over-oxidized product (methyl 3-(carboxymethyl)benzoate), and byproducts specific to the chosen oxidation method. For instance, in Swern oxidations, dimethyl sulfide is a notable byproduct with a strong odor.[2]

Q5: What are the best practices for purifying the final product?

A5: Following the reaction work-up, purification is typically achieved through silica gel column chromatography.[6] The choice of eluent is crucial for good separation. For final polishing, recrystallization can be employed if the product is a solid at room temperature.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive oxidizing agent.Ensure the Dess-Martin periodinane is fresh or has been stored under anhydrous conditions. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under inert atmosphere.
Reaction temperature is too low.While Swern oxidations are conducted at low temperatures (typically -78 °C), ensure the reaction is allowed to warm to the appropriate temperature as per the protocol to drive the reaction to completion.
Incomplete activation of DMSO in Swern oxidation.The order of addition of reagents is critical. Ensure the alcohol is added only after the formation of the chloro(dimethyl)sulfonium chloride.
Formation of Significant Byproducts (e.g., over-oxidation to carboxylic acid) Use of a strong oxidizing agent.Switch to a milder oxidizing agent like DMP or perform a Swern oxidation, which are known to selectively produce aldehydes from primary alcohols.[3][8]
Reaction temperature is too high.Carefully control the reaction temperature, especially during the addition of reagents.
Difficult Purification Co-elution of product and impurities during column chromatography.Optimize the solvent system for TLC before performing column chromatography to ensure good separation. A gradient elution might be necessary.
Product instability on silica gel.The aldehyde product can sometimes be sensitive to the acidic nature of silica gel. The silica gel can be neutralized by pre-treating it with a triethylamine solution in the column slurry.
Persistent Odor in Swern Oxidation Product Residual dimethyl sulfide.During the work-up, rinse all glassware with a bleach solution to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide or dimethyl sulfone.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-hydroxyethyl)benzoate via Fischer Esterification
  • To a solution of 3-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
  • Dissolve Methyl 3-(2-hydroxyethyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.[1]

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the solution at room temperature.[4]

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

Protocol 3: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise.[2][5]

  • Stir the mixture for 15 minutes, then add a solution of Methyl 3-(2-hydroxyethyl)benzoate (1 equivalent) in DCM dropwise.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine (5 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.[2]

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Oxidation 3-(2-hydroxyethyl)benzoic_acid 3-(2-hydroxyethyl)benzoic acid Methyl_3-(2-hydroxyethyl)benzoate Methyl 3-(2-hydroxyethyl)benzoate 3-(2-hydroxyethyl)benzoic_acid->Methyl_3-(2-hydroxyethyl)benzoate Methanol, H₂SO₄ Methyl_3-(2-oxoethyl)benzoate This compound Methyl_3-(2-hydroxyethyl)benzoate->Methyl_3-(2-oxoethyl)benzoate DMP or Swern Oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Are oxidizing agents fresh and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_procedure Was the order of reagent addition correct? check_temp->check_procedure Yes solution_temp Adjust temperature as per protocol. check_temp->solution_temp No solution_procedure Follow the protocol's addition sequence strictly. check_procedure->solution_procedure No end Consult further literature or support check_procedure->end Yes

Caption: Troubleshooting workflow for low yield reactions.

References

"Methyl 3-(2-oxoethyl)benzoate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of Methyl 3-(2-oxoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a two-step synthesis. The first step involves the Fischer esterification of 3-(2-hydroxyethyl)benzoic acid with methanol to produce the intermediate, methyl 3-(2-hydroxyethyl)benzoate. This intermediate is then oxidized in the second step to yield the final product, this compound.

Q2: What are the most likely impurities in my final product?

Impurities can originate from both the esterification and oxidation steps. Common impurities include:

  • From Esterification:

    • Unreacted 3-(2-hydroxyethyl)benzoic acid.

    • Residual methanol.

    • Byproducts from side reactions, such as the O-methylated ether of the starting material.

  • From Oxidation:

    • Unreacted methyl 3-(2-hydroxyethyl)benzoate.

    • Over-oxidized product: 3-(methoxycarbonyl)benzoic acid.

    • Reagent-specific byproducts (e.g., chromium salts from PCC oxidation, or dimethyl sulfide from Swern oxidation).

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Esterification: The Fischer esterification is an equilibrium reaction. Ensure you are using an excess of methanol and an effective acid catalyst.

  • Suboptimal Oxidation: The choice of oxidizing agent and reaction conditions are critical. Over-oxidation or incomplete reaction will lower the yield of the desired aldehyde.

  • Product Loss During Workup: The aldehyde product can be sensitive. Ensure proper purification techniques are used to minimize loss.

Q4: How can I effectively purify the final product, this compound?

Several methods can be employed for purification:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the aldehyde from the starting alcohol and other polar impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite, which can be filtered and then hydrolyzed back to the pure aldehyde. This is a highly specific method for separating aldehydes from other compounds.

Troubleshooting Guides

Problem: Presence of Starting Alcohol in the Final Product
Possible CauseSuggested Solution
Incomplete Oxidation - Increase the equivalents of the oxidizing agent.- Extend the reaction time.- Ensure the reaction temperature is optimal for the chosen oxidant.
Inefficient Purification - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a purification method specific to aldehydes, such as bisulfite adduct formation.
Problem: Over-oxidation to Carboxylic Acid
Possible CauseSuggested Solution
Oxidizing Agent is too Strong - Use a milder oxidizing agent, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol.
Presence of Water in the Reaction - Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can facilitate the over-oxidation of the aldehyde.
Prolonged Reaction Time or Elevated Temperature - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for the Synthesis of this compound

Oxidation MethodOxidizing AgentTypical ByproductsPotential Side Products
PCC Oxidation Pyridinium Chlorochromate (PCC)Chromium(IV) salts, Pyridinium hydrochloride3-(methoxycarbonyl)benzoic acid (over-oxidation)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDimethyl sulfide, Carbon monoxide, Carbon dioxideMethylthiomethyl (MTM) ether of the starting alcohol

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-hydroxyethyl)benzoate (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-hydroxyethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Synthesis of this compound (PCC Oxidation)
  • Reaction Setup: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of methyl 3-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • Further purify by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow Start 3-(2-hydroxyethyl)benzoic Acid Step1 Fischer Esterification Start->Step1  + Methanol, H+ Intermediate Methyl 3-(2-hydroxyethyl)benzoate Step1->Intermediate Step2 Oxidation (e.g., PCC, Swern) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Side_Reactions Reactant Methyl 3-(2-hydroxyethyl)benzoate DesiredProduct This compound (Desired Product) Reactant->DesiredProduct Mild Oxidation (PCC, Swern) OverOxidation 3-(methoxycarbonyl)benzoic acid (Over-oxidation) Reactant->OverOxidation Strong/Wet Oxidizing Conditions MtmEther Methylthiomethyl (MTM) Ether (Swern Side Product) Reactant->MtmEther Swern Oxidation (Side Reaction)

Caption: Potential side reactions during the oxidation step.

Purification_Troubleshooting rect_node rect_node Start Crude Product Analysis (TLC, NMR) Check1 Starting Alcohol Present? Start->Check1 Check2 Carboxylic Acid Present? Check1->Check2 No Sol1 Re-run Oxidation or Improve Purification Check1->Sol1 Yes Check3 Other Impurities Present? Check2->Check3 No Sol2 Wash with NaHCO3 or Use Mild Oxidant Check2->Sol2 Yes Sol3 Column Chromatography or Bisulfite Adduct Formation Check3->Sol3 Yes End Pure Product Check3->End No Sol1->Start Re-analyze Sol2->Start Re-analyze Sol3->Start Re-analyze

Caption: Troubleshooting logic for product purification.

Technical Support Center: Purification of Methyl 3-(2-oxoethyl)benzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-(2-oxoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, like many aldehydes, is susceptible to several issues that can complicate its purification. These include:

  • Oxidation: Aldehydes can easily oxidize to form the corresponding carboxylic acid, which can be a significant impurity.

  • Polymerization and Autocondensation: Aldehydes have a tendency to polymerize or undergo self-condensation reactions, especially under acidic or basic conditions, or upon storage.[1] This can lead to the formation of high-molecular-weight impurities.

  • Acetal/Hemiacetal Formation: If alcohols are used as solvents during purification (e.g., in column chromatography), the aldehyde can react to form acetals or hemiacetals, particularly in the presence of an acid catalyst like silica gel.[2]

  • Instability on Silica Gel: Aldehydes can sometimes be unstable on silica gel, leading to decomposition during column chromatography.[3]

Q2: What are the common impurities found in a "this compound" reaction mixture?

A2: The impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • 3-(2-hydroxyethyl)benzoate: The corresponding alcohol if the aldehyde was prepared by oxidation.

  • Methyl 3-carboxymethylbenzoate: The over-oxidation product.

  • Polymeric/condensation byproducts: High molecular weight materials formed from the aldehyde.[1]

  • Solvents and Reagents: Residual solvents and reagents from the synthesis and workup.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a common method for purifying aldehydes. However, due to the potential for instability on silica gel, certain precautions should be taken.[3] It is advisable to use a less acidic stationary phase like alumina or to deactivate the silica gel.[2]

Q4: Are there any alternatives to column chromatography for purification?

A4: Yes, several alternatives can be considered:

  • Distillation: If the compound is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain pure material.[4]

  • Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[3][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by treatment with a base.[3][6]

Q5: How can I prevent the degradation of my aldehyde during storage?

A5: Aldehydes are known to degrade upon storage through polymerization and acetal formation.[7] To minimize degradation, consider the following:

  • Storage Conditions: Store the purified aldehyde at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Stabilizers: Small amounts of stabilizers can be added to prevent polymerization and autocondensation.[1] Examples of stabilizers include triethanolamine, dimethylethanolamine, hydroquinone, and certain phenolic compounds.[1][7]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

A. Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound decomposes on the column. The aldehyde is unstable on silica gel.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.- Use a less acidic stationary phase like alumina.[2]- Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent (e.g., 0.1-1%).[2]
Poor separation of the product from impurities. The chosen solvent system is not optimal.- Perform a thorough TLC analysis with a variety of solvent systems to find an eluent that gives good separation (a desired Rf of ~0.3 is a good starting point).[2]- Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product elutes with the solvent front. The eluent is too polar.- Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio).
Product does not elute from the column. The eluent is not polar enough or the compound has decomposed.- Gradually increase the polarity of the eluent.- If the compound is suspected to have decomposed, try the troubleshooting steps for compound decomposition.
Streaking or tailing of the spot on TLC and column. The compound is acidic (e.g., carboxylic acid impurity) or interacting strongly with the silica gel.- Add a small amount of acetic acid to the eluent if the compound is acidic.- For basic compounds, add a small amount of triethylamine.
Formation of a new spot on TLC after running the column. The aldehyde is reacting on the silica gel, possibly forming an acetal if an alcohol is used as the eluent.[2]- Avoid using alcohol-based solvent systems.[2]- Consider using solvents like ethyl acetate, diethyl ether, dichloromethane, or toluene in combination with hexane.[2]
B. Bisulfite Adduct Purification Troubleshooting
Problem Possible Cause(s) Solution(s)
Incomplete formation of the bisulfite adduct. - The sodium bisulfite solution is not fresh or saturated.- Insufficient reaction time or poor mixing.- Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6]- Ensure vigorous shaking or stirring to maximize contact between the organic and aqueous phases.[3][6]
Low recovery of the aldehyde after regeneration. - Incomplete regeneration from the adduct.- The aldehyde is sensitive to the basic conditions used for regeneration.- Ensure the pH is sufficiently basic (e.g., pH 12) for complete decomposition of the adduct.[6]- For base-sensitive aldehydes, minimize the exposure time to the base and perform a rapid extraction.[6]
The aldehyde decomposes during regeneration. The aldehyde is unstable under the strongly basic conditions.- Consider alternative, milder methods for regeneration, although these are less common.

III. Experimental Protocols

A. General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.[8] Carefully load the solution onto the top of the silica gel. Alternatively, for compounds with poor solubility in the eluent, use a dry loading method.[8]

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

B. Protocol for Purification via Bisulfite Adduct Formation

This protocol is adapted from established procedures for aldehyde purification.[3][5][6]

  • Adduct Formation:

    • Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a slight excess.

    • Shake the funnel vigorously for several minutes. The bisulfite adduct of the aldehyde will preferentially move into the aqueous layer.

  • Separation of Impurities:

    • Allow the layers to separate.

    • Drain the aqueous layer containing the bisulfite adduct into a clean flask.

    • Wash the organic layer with a small amount of water and combine the aqueous washes with the main aqueous layer. The organic layer now contains the non-aldehyde impurities and can be discarded (or worked up separately if it contains other desired compounds).

  • Regeneration of the Aldehyde:

    • Place the aqueous solution containing the bisulfite adduct in a clean separatory funnel.

    • Slowly add a strong base, such as a concentrated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), with swirling until the solution is basic and gas evolution ceases (if using bicarbonate).[3]

    • This will regenerate the pure this compound.

  • Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

IV. Visualizations

Purification_Workflow start Crude Reaction Mixture (this compound + Impurities) decision Assess Stability & Polarity start->decision column Column Chromatography decision->column Thermally Labile, Non-Crystalline bisulfite Bisulfite Adduct Formation decision->bisulfite Aldehyde-Specific Purification Needed distillation Distillation decision->distillation Thermally Stable, Volatile recrystallization Recrystallization decision->recrystallization Solid Product pure_product Pure Methyl 3-(2-oxoethyl)benzoate column->pure_product bisulfite->pure_product distillation->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography problem Problem: Compound Decomposes on Silica Gel Column cause1 Cause: Silica gel is acidic problem->cause1 cause2 Cause: Reaction with alcoholic eluent problem->cause2 solution1 Solution 1: Deactivate silica with triethylamine cause1->solution1 solution2 Solution 2: Use alumina as stationary phase cause1->solution2 solution3 Solution 3: Avoid alcohol-based solvents (e.g., use EtOAc/Hexane) cause2->solution3

Caption: Troubleshooting compound decomposition in column chromatography.

References

Technical Support Center: Overcoming Low Reactivity of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of "Methyl 3-(2-oxoethyl)benzoate" in common organic transformations. The information is presented in a question-and-answer format to directly tackle specific issues encountered during laboratory experiments.

Understanding the Reactivity of this compound

This compound is an aromatic aldehyde with a methyl ester group at the meta position. Aromatic aldehydes, in general, exhibit lower reactivity compared to their aliphatic counterparts. This reduced reactivity is attributed to several factors:

  • Resonance Stabilization: The aromatic ring donates electron density to the carbonyl group through resonance, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.

  • Inductive Effect: The sp² hybridized carbons of the benzene ring are more electronegative than sp³ hybridized carbons, leading to an electron-withdrawing inductive effect that can somewhat counteract the resonance effect. However, the resonance effect is generally more dominant.

  • Steric Hindrance: The bulky aromatic ring can sterically hinder the approach of nucleophiles to the carbonyl carbon.

The methyl ester group at the meta position is an electron-withdrawing group, which can help to slightly increase the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde. However, the overall reactivity is still governed by the aromatic nature of the aldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and offers solutions to problems that may arise during reactions involving this compound.

Wittig Reaction

Question: I am getting a low yield in the Wittig reaction with this compound. How can I improve it?

Answer: Low yields in Wittig reactions with aromatic aldehydes like this compound are common. Here are several strategies to improve your yield:

  • Choice of Ylide:

    • Stabilized Ylides: These ylides (e.g., (carbethoxymethylene)triphenylphosphorane) are less reactive but more stable, often leading to higher yields of the (E)-alkene. They are generally preferred for aromatic aldehydes.

    • Unstabilized Ylides: These are more reactive but can lead to side reactions and lower stereoselectivity. Use them under carefully controlled conditions.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like THF, DMSO, or toluene are commonly used. For stabilized ylides, a solvent-free reaction can sometimes be effective.

    • Base: For generating non-stabilized ylides in situ, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. For stabilized ylides, weaker bases like potassium carbonate or even no base might be sufficient.

    • Temperature: Reactions with stabilized ylides may require heating (reflux), while those with unstabilized ylides are often performed at low temperatures to control reactivity.

  • Troubleshooting:

    • Incomplete Reaction: If you observe unreacted starting material, try increasing the reaction time, temperature (for stabilized ylides), or using a more reactive ylide.

    • Side Products: The formation of triphenylphosphine oxide is inherent to the reaction. Other side products can arise from the decomposition of the ylide or side reactions of the aldehyde. Ensure your reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Quantitative Data Summary: Wittig Reaction with Substituted Benzaldehydes

AldehydeYlideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane-NoneRoom Temp0.25High[1]
9-Anthraldehyde(Carbethoxymethylene)triphenylphosphorane-None120-High[1]
BenzaldehydeBenzyltriphenylphosphonium chlorideNaOHDichloromethaneRoom Temp0.5-[2]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide (Illustrative)

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and (carbethoxymethylene)triphenylphosphorane (1.1 equiv).

  • Solvent Addition: Add a suitable solvent such as toluene or THF.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate. Filter the solid and wash with a non-polar solvent like hexanes.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Workflow for a Wittig Reaction

Wittig_Workflow Start Start Reagents Mix Aldehyde and Ylide Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat to Reflux Solvent->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool and Filter TLC->Workup Complete Purification Column Chromatography Workup->Purification End End Purification->End

Caption: General workflow for a Wittig reaction.

Knoevenagel Condensation

Question: My Knoevenagel condensation with this compound is sluggish and gives a low yield. What can I do?

Answer: The Knoevenagel condensation is sensitive to catalysts, solvents, and the nature of the active methylene compound. Here’s how you can optimize the reaction:

  • Active Methylene Compound: Compounds with stronger electron-withdrawing groups (e.g., malononitrile) are more acidic and thus more reactive than those with weaker electron-withdrawing groups (e.g., diethyl malonate).

  • Catalyst:

    • Basic Catalysts: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. For less reactive aldehydes, a stronger base might be necessary, but this can also promote self-condensation of the aldehyde.

    • Lewis Acid Catalysts: In some cases, Lewis acids can be effective.

    • Solvent-Free/Catalyst-Free: For highly activated aldehydes, reactions can sometimes proceed in water or even without a solvent, which are greener alternatives.

  • Reaction Conditions:

    • Solvent: Ethanol, toluene, or acetonitrile are common solvents. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

    • Temperature: The reaction often requires heating.

  • Troubleshooting:

    • Low Conversion: Increase the reaction temperature, use a more active methylene compound, or a more effective catalyst. Removing water azeotropically can also significantly improve the yield.

    • Byproduct Formation: Michael addition of the active methylene compound to the product can occur. Using a 1:1 stoichiometry of reactants can minimize this.

Quantitative Data Summary: Knoevenagel Condensation of Methyl 4-formylbenzoate (a related compound)

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrilePiperidineEthanolReflux2 h92[3]
Ethyl CyanoacetateDIPEAcHexane65-703-6 h95[3]
2-CyanoacetamideAmmonium AcetateSolvent-free (MW)160-320W30-60 s90[3]

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and malononitrile (1.0 equiv) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, concentrate the solvent and purify by column chromatography.

Signaling Pathway of Amine-Catalyzed Knoevenagel Condensation

Knoevenagel_Pathway Aldehyde This compound Iminium Iminium Ion (more electrophilic) Aldehyde->Iminium + Amine, -H2O Amine Piperidine (Catalyst) Amine->Iminium Addition Nucleophilic Addition Iminium->Addition ActiveMethylene Malononitrile Enolate Enolate ActiveMethylene->Enolate + Base, -H+ Base Piperidine (Base) Base->Enolate Enolate->Addition Intermediate Adduct Addition->Intermediate Product α,β-Unsaturated Product Intermediate->Product - Catalyst Elimination Elimination of Piperidine

Caption: Iminium ion pathway in Knoevenagel condensation.

Reductive Amination

Question: I am struggling with the reductive amination of this compound, and often see the formation of byproducts. How can I optimize this reaction?

Answer: Reductive amination is a powerful tool for amine synthesis, but its success depends on the careful control of reaction conditions to favor imine/enamine formation and subsequent reduction.

  • Reducing Agent:

    • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent that is often the reagent of choice. It can be used in a one-pot procedure.

    • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is toxic and requires acidic conditions.

    • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It is typically used in a two-step procedure where the imine is formed first.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common choices.

    • pH: The reaction is pH-sensitive. Slightly acidic conditions (pH 5-6) are often optimal for imine formation. This can be achieved by adding a small amount of acetic acid.

    • Amine: Using a slight excess of the amine can help drive the imine formation.

  • Troubleshooting:

    • Formation of Alcohol Byproduct: This occurs if the aldehyde is reduced before imine formation. Use a milder reducing agent like STAB or perform the reaction in two steps.

    • Dialkylation of Primary Amines: If you are using a primary amine, it can react with a second molecule of the aldehyde to form a tertiary amine. Using an excess of the primary amine can help to minimize this.

    • Incomplete Reaction: Ensure the pH is optimal for imine formation. If the reaction is still slow, a gentle increase in temperature might be beneficial.

Quantitative Data Summary: Reductive Amination of Aldehydes

AldehydeAmineReducing AgentSolventAdditiveYield (%)Reference
Various AldehydesVarious AminesNaBH(OAc)₃DCEAcetic Acid50-95[4]
Various AldehydesPrimary AminesNaCNBH₃Methanol-41-89[5]
BenzaldehydeAnilineNaBH₄Methanol-95[6]

Experimental Protocol: One-Pot Reductive Amination with STAB (Illustrative)

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), and a suitable solvent like DCM.

  • Acid Addition: Add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Reducing Agent Addition: Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation, then add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Logical Flow of Reductive Amination

Reductive_Amination_Flow Start Start Mix Mix Aldehyde and Amine Start->Mix Imine_Formation Imine Formation (Acid Catalyst) Mix->Imine_Formation Reduction Addition of Reducing Agent Imine_Formation->Reduction Amine_Product Final Amine Product Reduction->Amine_Product End End Amine_Product->End

Caption: One-pot reductive amination workflow.

This technical support guide is intended to provide a starting point for overcoming the challenges associated with the reactivity of this compound. Experimental conditions should always be optimized for each specific substrate and reaction scale.

References

"Methyl 3-(2-oxoethyl)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 3-(2-oxoethyl)benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound contains both an ester and an aldehyde functional group, making it susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-(2-oxoethyl)benzoic acid and methanol.[1][2] This reaction is catalyzed by the presence of water and can be accelerated by changes in pH.

  • Oxidation: The aldehyde group is prone to oxidation, which can convert the 2-oxoethyl group into a carboxylic acid, forming methyl 3-(carboxymethyl)benzoate.[3] This process can be initiated by exposure to atmospheric oxygen and accelerated by light, heat, and the presence of metal ions.[3][4]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group. The container should be tightly sealed to protect it from moisture and air.

Q3: I am observing a new peak in my HPLC analysis after storing a solution of this compound at room temperature. What could be the cause?

A3: A new peak in your HPLC chromatogram likely indicates the formation of a degradation product. Given the structure of this compound, the most probable culprits are the hydrolysis product, 3-(2-oxoethyl)benzoic acid, or the oxidation product, methyl 3-(carboxymethyl)benzoate. To confirm the identity of the new peak, you can use techniques like LC-MS or compare the retention time with a known standard of the suspected degradation product.

Q4: My sample of this compound has developed a slight acidic smell. What does this indicate?

A4: An acidic smell likely points to the hydrolysis of the ester group, leading to the formation of 3-(2-oxoethyl)benzoic acid. This can occur if the compound has been exposed to moisture. It is advisable to verify the purity of the sample using an appropriate analytical method before further use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected decrease in the purity of this compound over time. Improper Storage: Exposure to air, moisture, light, or elevated temperatures.1. Confirm that the compound is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). 2. Store at a reduced temperature (e.g., 2-8 °C). 3. Protect from light by using an amber vial or by storing it in a dark place.
Appearance of an additional spot on a TLC plate. Degradation: Formation of more polar degradation products.1. The more polar spot is likely the carboxylic acid from either hydrolysis or oxidation. 2. Run a co-spot with your starting material to confirm the identity of the main spot. 3. Consider repurifying the material if the impurity level is significant.
Inconsistent results in biological assays. Sample Instability in Assay Buffer: The pH or aqueous nature of the buffer may be causing hydrolysis.1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course experiment to assess the stability of the compound in the assay buffer by analyzing samples at different time points. 3. If instability is confirmed, consider using a co-solvent or adjusting the buffer pH if the experimental design allows.

Degradation Pathways Overview

The primary degradation pathways for this compound are hydrolysis and oxidation.

parent This compound hydrolysis 3-(2-oxoethyl)benzoic Acid + Methanol parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) oxidation Methyl 3-(carboxymethyl)benzoate parent->oxidation Oxidation ([O])

Caption: Major degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to a UV lamp (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to serve as a dark control.

3. Analytical Method:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If necessary, use LC-MS to identify the structure of the major degradation products.

Forced Degradation Workflow

cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo data Data Interpretation & Pathway Elucidation analysis->data

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(2-oxoethyl)benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of this compound is the oxidation of its precursor, Methyl 3-(2-hydroxyethyl)benzoate. This reaction selectively converts the primary alcohol to an aldehyde, yielding the desired β-keto ester.

Q2: Which oxidation reagents are recommended for the synthesis of this compound?

A2: For the oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid, mild oxidizing agents are preferred. Commonly used and effective reagents include Pyridinium Chlorochromate (PCC) and the conditions for a Swern oxidation (DMSO, oxalyl chloride, and a hindered base like triethylamine).[1][2][3][4][5][6][7][8]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and efficient technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting material (Methyl 3-(2-hydroxyethyl)benzoate), you can observe the consumption of the reactant and the appearance of the product spot. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation.

Q4: What are the most common impurities in the synthesis of this compound?

A4: Common impurities can include unreacted starting material (Methyl 3-(2-hydroxyethyl)benzoate), over-oxidized product (the corresponding carboxylic acid, if a non-mild oxidizing agent is used), and byproducts from the oxidizing reagents (e.g., chromium salts from PCC or dimethyl sulfide from a Swern oxidation).[1][4]

Q5: What purification methods are effective for this compound?

A5: Following the reaction workup, silica gel column chromatography is a standard and effective method for purifying the crude product. Recrystallization may also be an option, depending on the physical properties of the compound and the nature of the impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the oxidation of Methyl 3-(2-hydroxyethyl)benzoate.

Troubleshooting Common Oxidation Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive oxidizing reagent.- Reaction temperature is too low (especially for Swern oxidation).- Insufficient reaction time.- Use a fresh batch of the oxidizing reagent.- Ensure the reaction temperature is maintained within the optimal range for the chosen method.- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of Carboxylic Acid Byproduct - Over-oxidation of the aldehyde product.- Presence of water in the reaction mixture when using certain oxidizing agents.- Use a mild and anhydrous oxidizing agent like PCC or Swern conditions.[2][3][5][9][7]- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of Unreacted Starting Material - Insufficient amount of oxidizing reagent.- Incomplete reaction.- Use a slight excess of the oxidizing reagent (e.g., 1.2-1.5 equivalents).- Increase the reaction time and continue to monitor by TLC.
Difficult Purification - Byproducts from the oxidizing agent co-eluting with the product.- Perform an aqueous workup to remove water-soluble byproducts before chromatography.- For PCC, filtering the crude reaction mixture through a plug of silica gel can remove a significant portion of the chromium residues.[3]
Formation of Methylthiomethyl (MTM) Ether Byproduct (Swern Oxidation) - The reaction temperature was allowed to rise above the recommended -60 °C.[1]- Maintain a strict low-temperature profile (-78 °C to -60 °C) throughout the addition of reagents.[1][8]

Troubleshooting Workflow

G Troubleshooting Workflow for Oxidation start Reaction Issue Identified low_yield Low or No Product Yield start->low_yield side_product Side Product Formation start->side_product incomplete_reaction Incomplete Reaction start->incomplete_reaction purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Activity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions analyze_byproducts Identify Side Products (NMR, MS) side_product->analyze_byproducts incomplete_reaction->check_reagents incomplete_reaction->check_conditions optimize_workup Optimize Workup and Purification purification_issue->optimize_workup solution1 Use Fresh Reagents Adjust Stoichiometry check_reagents->solution1 solution2 Adjust Temperature and Time Monitor by TLC check_conditions->solution2 solution3 Modify Aqueous Wash Optimize Chromatography optimize_workup->solution3 solution4 Adjust Conditions to Minimize Side Reaction analyze_byproducts->solution4

Caption: A decision-making workflow for troubleshooting common oxidation reaction issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of Methyl 3-(2-hydroxyethyl)benzoate to this compound using Swern conditions.

Materials:

  • Methyl 3-(2-hydroxyethyl)benzoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of Methyl 3-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Synthesis of this compound via PCC Oxidation

This protocol details the oxidation of Methyl 3-(2-hydroxyethyl)benzoate using Pyridinium Chlorochromate (PCC).

Materials:

  • Methyl 3-(2-hydroxyethyl)benzoate

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 eq.) and anhydrous DCM.

  • Add a solution of Methyl 3-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous DCM to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, further purify the product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Oxidation Conditions
Parameter Swern Oxidation PCC Oxidation
Typical Yield 80-95%75-90%
Reaction Temperature -78 °C to room temp.Room temperature
Reaction Time 1-2 hours2-4 hours
Key Reagents DMSO, Oxalyl Chloride, TEAPyridinium Chlorochromate
Advantages High yields, avoids heavy metals.[6]Mild conditions, simple setup.[2][3][5][7]
Disadvantages Requires cryogenic temperatures, produces malodorous byproducts.[1][4][6][8]Uses a toxic chromium reagent, workup can be tedious.[3][9][7]

Mandatory Visualization

Experimental Workflow Diagram

G Experimental Workflow for Synthesis start Start: Methyl 3-(2-hydroxyethyl)benzoate oxidation Oxidation (Swern or PCC) start->oxidation workup Aqueous Workup and Extraction oxidation->workup drying Drying and Concentration workup->drying purification Silica Gel Chromatography drying->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure this compound analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Methyl 3-(2-oxoethyl)benzoate. The guidance is tailored for researchers, scientists, and professionals in drug development, focusing on a common synthetic route: the oxidation of Methyl 3-(2-hydroxyethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the synthesis of this compound via oxidation of Methyl 3-(2-hydroxyethyl)benzoate can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is critical, especially for sensitive reagents like those used in Swern-type oxidations. Temperatures that are too high or too low can negatively impact the yield.[1]

  • Impure Starting Material: The purity of the starting alcohol, Methyl 3-(2-hydroxyethyl)benzoate, is crucial. Impurities can interfere with the reaction.

  • Reagent Degradation: The oxidizing agent or other reagents may have degraded due to improper storage or handling.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Q2: I am observing significant byproduct formation. What are the likely side reactions?

A2: Several side reactions can occur during the oxidation of Methyl 3-(2-hydroxyethyl)benzoate, leading to impurities:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, Methyl 3-(carboxymethyl)benzoate, especially if harsher oxidizing agents are used. Mild oxidation conditions are crucial to prevent this.[2]

  • Formation of a Thioacetal: In Swern-type oxidations, if the temperature is not carefully controlled and rises above -60 °C, the formation of a mixed thioacetal is a possible side reaction.[3]

  • Epimerization: If there is a stereocenter alpha to the newly formed carbonyl, using a non-bulky base like triethylamine can sometimes lead to epimerization.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting alcohol in the final product mixture.

Q3: How can I effectively purify the crude this compound?

A3: Purification of the final product is typically achieved through one or a combination of the following methods:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aldehyde from the starting alcohol, over-oxidized product, and other impurities. The choice of eluent is critical for good separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. This method is excellent for removing small amounts of impurities.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

Q4: The reaction has a very unpleasant odor. What is the cause and how can it be mitigated?

A4: The unpleasant odor is a known characteristic of Swern-type oxidations and is due to the formation of dimethyl sulfide (DMS) as a byproduct.[1][2] DMS is volatile and has a strong, pervasive smell even at low concentrations.[1] To mitigate this:

  • Work in a Fume Hood: Always perform the reaction and work-up in a well-ventilated fume hood.[1]

  • Proper Glassware Decontamination: After the reaction, rinse all glassware with a bleach or Oxone® solution. This will oxidize the residual dimethyl sulfide to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_start Problem Identification cluster_yield Low Yield cluster_purity Purity Issues Start Start Troubleshooting Problem Identify the Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield PurityIssue Purity Issues Problem->PurityIssue Purity CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete OptimizeTimeTemp Optimize Reaction Time/Temp Incomplete->OptimizeTimeTemp Yes CheckReagents Check Reagent Purity/Activity Incomplete->CheckReagents No OptimizeTimeTemp->LowYield CheckReagents->OptimizeTimeTemp IdentifyImpurity Identify Impurity (NMR, MS) PurityIssue->IdentifyImpurity StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial OverOxidation Over-oxidation Product IdentifyImpurity->OverOxidation OtherByproduct Other Byproducts IdentifyImpurity->OtherByproduct StartingMaterial->OptimizeTimeTemp Present ModifyConditions Use Milder Conditions OverOxidation->ModifyConditions Present OptimizePurification Optimize Purification (Column/Recrystallization) OtherByproduct->OptimizePurification Present ModifyConditions->PurityIssue OptimizePurification->PurityIssue

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Swern oxidation to synthesize this compound. Note that these are starting points and may require optimization for specific experimental setups.

ParameterRecommended RangeNotes
Reactant Ratios
Methyl 3-(2-hydroxyethyl)benzoate1.0 eq
Oxalyl Chloride1.1 - 1.5 eqMust be added slowly at low temperature.
Dimethyl Sulfoxide (DMSO)2.0 - 3.0 eqShould be anhydrous.
Triethylamine (or other base)3.0 - 5.0 eqAdded after the alcohol. A bulky base like diisopropylethylamine can be used to prevent epimerization.[1]
Reaction Conditions
Temperature-78 °C to -60 °CCrucial to maintain this temperature range during the addition of oxalyl chloride and the alcohol to avoid side reactions.[1]
Reaction Time1 - 4 hoursMonitor by TLC for completion.
Work-up and Purification
QuenchingSaturated aq. NH4ClTo neutralize the reaction mixture.
Extraction SolventDichloromethane or Ethyl Acetate
Purification MethodSilica Gel Column ChromatographyA typical eluent system would be a gradient of ethyl acetate in hexanes.
Expected Yield60 - 85%Highly dependent on reaction scale and purity of reagents.

Experimental Protocol: Swern Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

Materials:

  • Methyl 3-(2-hydroxyethyl)benzoate

  • Oxalyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet. Maintain the reaction under an inert atmosphere of nitrogen or argon throughout the procedure.

  • Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred DMSO solution via the addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Dissolve Methyl 3-(2-hydroxyethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Again, maintain the temperature at -78 °C. Stir for 30-60 minutes.

  • Base Addition: Slowly add triethylamine (4.0 eq) to the reaction mixture. The mixture may become thick. Allow the reaction to stir for another 1-2 hours at -78 °C, then slowly warm to room temperature.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10-30% ethyl acetate in hexanes) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

References

Common pitfalls in handling "Methyl 3-(2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls and handling of Methyl 3-(2-oxoethyl)benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 124038-37-5) is a bifunctional organic molecule containing both a methyl ester and an aldehyde functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and materials science research. The aldehyde group can undergo a variety of reactions, such as Wittig reactions, reductive aminations, and aldol condensations, while the ester group can be hydrolyzed or transesterified.

Q2: What are the main stability concerns when working with this compound?

The primary stability concerns with this compound stem from its aldehyde functionality. Aldehydes are susceptible to oxidation, polymerization, and other side reactions, especially in the presence of air, light, or impurities. The ester group is generally more stable but can be sensitive to hydrolysis under strongly acidic or basic conditions.

Q3: How should I properly store this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guide

Problem: Low or no yield in a reaction involving the aldehyde group.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure the compound has been stored properly. It is advisable to check the purity of the starting material by techniques such as NMR or GC-MS before use. If degradation is suspected, purification by column chromatography may be necessary.

  • Possible Cause 2: Oxidation of the aldehyde.

    • Solution: The aldehyde group is prone to oxidation to a carboxylic acid, especially if exposed to air for prolonged periods. Reactions should be carried out under an inert atmosphere.

  • Possible Cause 3: Polymerization.

    • Solution: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts. Use freshly purified monomer and control the reaction temperature carefully.

Problem: The ester group is unintentionally hydrolyzed during my reaction.

  • Possible Cause: Reaction conditions are too acidic or basic.

    • Solution: The methyl ester can be cleaved under strong acidic or basic conditions. If the desired reaction requires such conditions, consider protecting the ester group or using a milder catalyst. The hydrolysis of methyl benzoate is catalyzed by both acid and base, with the base-catalyzed reaction being faster.[1]

Problem: Formation of unexpected side products.

  • Possible Cause 1: Intramolecular aldol condensation.

    • Solution: The presence of both an enolizable proton (alpha to the aldehyde) and an ester carbonyl group could potentially lead to intramolecular reactions under certain conditions, although this is less likely to be a major pathway. Careful control of reaction conditions, particularly temperature and the nature of the catalyst, can minimize this.

  • Possible Cause 2: Cannizzaro reaction.

    • Solution: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, strong basic conditions should still be used with caution.

Data Presentation

Table 1: Inferred Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation/Side Products
Storage
Room Temperature (air, light)LowOxidation to carboxylic acid, polymerization
Refrigerated, Inert AtmosphereHighMinimal degradation
Reaction Conditions
Strong Acid (e.g., conc. H₂SO₄)Moderate to LowEster hydrolysis, potential polymerization
Strong Base (e.g., NaOH)LowEster hydrolysis, aldol condensation, Cannizzaro-type reactions
Mild Acid (e.g., p-TsOH)ModeratePotential for acetal formation with alcohol solvents
Mild Base (e.g., K₂CO₃)ModeratePotential for aldol condensation
Oxidizing Agents (e.g., KMnO₄)Very LowOxidation of the aldehyde to a carboxylic acid
Reducing Agents (e.g., NaBH₄)Aldehyde will be reducedReduction of the aldehyde to an alcohol

Experimental Protocols

Protocol: Wittig Reaction with this compound

This protocol describes a general procedure for the olefination of the aldehyde group in this compound using a Wittig reagent.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetate (or other suitable Wittig reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Wittig Reagent Addition: Add the Wittig reagent (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alkene.

Visualizations

degradation_pathways cluster_hydrolysis Ester Hydrolysis cluster_oxidation Aldehyde Oxidation start_h This compound product_h 3-(2-Oxoethyl)benzoic acid start_h->product_h H₃O⁺ or OH⁻ start_o This compound product_o Methyl 3-(carboxymethyl)benzoate start_o->product_o [O] (e.g., air, KMnO₄)

Caption: Inferred degradation pathways for this compound.

experimental_workflow start Start: Reaction Setup (Inert Atmosphere) reagents Add this compound and other reagents start->reagents reaction Reaction at controlled temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for reactions with this compound.

logical_troubleshooting issue Low Reaction Yield cause1 Starting Material Degradation? issue->cause1 cause2 Suboptimal Reaction Conditions? issue->cause2 cause3 Side Reactions? issue->cause3 solution1 Check Purity (NMR, GC-MS) Purify if necessary cause1->solution1 solution2 Optimize Temperature, Time, Reagents cause2->solution2 solution3 Identify Byproducts Adjust conditions to minimize cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Solvent effects on "Methyl 3-(2-oxoethyl)benzoate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Solvent Effects

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Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of Methyl 3-(2-oxoethyl)benzoate and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 3-(2-oxoethyl)benzoate and other key benzaldehyde derivatives in common organic synthesis reactions. By examining the influence of various substituents on the reactivity of the aldehyde functional group, this document aims to support reaction optimization, mechanism elucidation, and the rational design of novel molecules in medicinal chemistry and materials science. The comparisons are supported by experimental data and detailed protocols for key transformations.

Introduction to Benzaldehyde Derivatives in Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of the benzaldehyde carbonyl group is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

This compound is a bifunctional molecule featuring both an aldehyde and a methyl ester. The substituents at the meta position, a -CH2CHO (formylmethyl) group and a -COOCH3 (methoxycarbonyl) group, are both electron-withdrawing. This guide will compare the reactivity of this compound with other commonly used benzaldehyde derivatives, including unsubstituted benzaldehyde, 4-nitrobenzaldehyde (with a strong EWG), and 4-methoxybenzaldehyde (with a strong EDG).

Comparative Reactivity: The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[2][3] The reaction's rate is sensitive to the electrophilicity of the carbonyl carbon, making it an excellent model for comparing the reactivity of different benzaldehyde derivatives.

Theoretical Reactivity Based on Substituent Effects

The electronic effect of a substituent on the reactivity of a benzene derivative can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The larger the positive value, the greater the electron-withdrawing effect and, in the case of nucleophilic attack on the carbonyl, the faster the reaction rate.

dot

Substituent_Effects cluster_reactivity Predicted Reactivity in Nucleophilic Additions (e.g., Wittig Reaction) cluster_sigma Hammett Substituent Constants (σ) 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound This compound 4-Nitrobenzaldehyde->this compound Decreasing Reactivity Benzaldehyde Benzaldehyde This compound->Benzaldehyde Decreasing Reactivity 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Benzaldehyde->4-Methoxybenzaldehyde Decreasing Reactivity s1 4-NO2 (para): +0.78 s2 3-CHO: +0.35 3-COOCH3: +0.33 s3 H: 0.00 s4 4-OCH3 (para): -0.27

Caption: Predicted reactivity of benzaldehyde derivatives based on Hammett constants.

Experimental Data for the Wittig Reaction
Benzaldehyde DerivativeSubstituent(s)Typical Yield (%)Reference
BenzaldehydeH~70-85%[1]
4-Nitrobenzaldehyde4-NO₂>90%[6]
4-Methoxybenzaldehyde4-OCH₃~60-75%[7]
2-Chlorobenzaldehyde2-ClHigh[2]
3-Chlorobenzaldehyde3-ClHigh[2]
4-Chlorobenzaldehyde4-ClHigh[2]

Note: Yields are highly dependent on specific reaction conditions and the nature of the ylide.

Comparative Reactivity: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[6][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. The rate of this reaction is also influenced by the electrophilicity of the aldehyde.

Theoretical Reactivity and Experimental Observations

Similar to the Wittig reaction, electron-withdrawing groups on the benzaldehyde derivative generally facilitate the initial imine formation and subsequent cyclization in the Pictet-Spengler reaction. Therefore, this compound is expected to be a good substrate for this transformation, likely exhibiting higher reactivity than benzaldehyde and its electron-rich derivatives.

Experimental studies have shown that a variety of substituted benzaldehydes can be successfully employed in the Pictet-Spengler reaction.[9] High yields are often obtained with both electron-donating and electron-withdrawing substituents, although harsher conditions may be required for less reactive aldehydes.

Experimental Protocols

General Protocol for the Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[2]

dot

Wittig_Workflow A Dissolve Benzaldehyde Derivative in Dichloromethane B Add (Carbethoxymethylene)triphenylphosphorane A->B C Stir at Room Temperature (2 hours) B->C D Monitor by TLC C->D E Evaporate Solvent D->E Reaction Complete F Dissolve in 25% Diethyl Ether/Hexanes E->F G Precipitate and Remove Triphenylphosphine Oxide F->G H Purify by Column Chromatography G->H Pictet_Spengler_Workflow A Dissolve Tryptamine in Solvent B Add Acid Catalyst (e.g., TFA) A->B C Add Benzaldehyde Derivative B->C D Stir at Appropriate Temperature (rt to reflux) C->D E Monitor by TLC D->E F Reaction Quench and Workup E->F Reaction Complete G Purify by Recrystallization or Chromatography F->G

References

A Comparative Guide to Purity Validation of Methyl 3-(2-oxoethyl)benzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of "Methyl 3-(2-oxoethyl)benzoate" purity. We present a side-by-side comparison of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable method for your analytical needs.

Principles of Purity Determination

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reverse-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and selectivity of the analysis. The following table summarizes the key performance characteristics of each technique for this application.

ParameterHPLCGC-MS
Principle Differential partitioning between liquid mobile phase and solid stationary phase.Differential partitioning between gaseous mobile phase and liquid/solid stationary phase, coupled with mass-based detection.
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Precision (RSD%) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Selectivity Good; based on retention time and UV spectrum. Potential for co-elution.Excellent; based on retention time and unique mass fragmentation patterns.
Run Time 15-30 minutes20-40 minutes
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).May require derivatization for polar impurities; dissolution in a volatile solvent.
Compound Volatility Not a limiting factor.Requires compound to be volatile and thermally stable.
Impurity Identification Tentative, based on retention time and comparison with standards.Confident, based on fragmentation patterns and library matching.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the purity validation of this compound using both HPLC and GC-MS.

HPLC Method for Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Samples of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile, increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

GC-MS Method for Impurity Profiling

1. Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Samples of this compound for analysis

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

Visualization of Analytical Workflow and Method Comparison

To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and a logical comparison of the two techniques.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_result Result start Sample Weighing dissolve Dissolution in Solvent start->dissolve hplc_inject Injection dissolve->hplc_inject gcms_inject Injection & Vaporization dissolve->gcms_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Peak Integration & Quantification hplc_detect->hplc_data gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_data Peak Integration & Spectral Analysis gcms_detect->gcms_data purity_report Purity Report & Impurity Profile hplc_data->purity_report gcms_data->purity_report

Analytical workflow from sample preparation to final report.

method_comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Non-destructive - Good for non-volatile compounds - High precision hplc_disadv Disadvantages: - Lower selectivity than MS - Potential for co-elution - Impurity identification is tentative gcms_adv Advantages: - High selectivity and sensitivity - Confident impurity identification - Lower detection limits gcms_disadv Disadvantages: - Requires volatile and thermally stable compounds - Potentially destructive - May require derivatization compound This compound compound->hplc_adv Analysis by compound->gcms_adv Analysis by

Logical comparison of HPLC and GC-MS for the analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of "this compound". HPLC is a robust and precise method suitable for routine quality control, especially for quantifying the main component and known impurities.[1] On the other hand, GC-MS provides superior selectivity and is invaluable for identifying unknown impurities and for achieving lower detection limits.[2] The choice of method should be guided by the specific analytical requirements, such as the need for routine analysis versus in-depth impurity profiling. For comprehensive validation, a combination of both techniques can provide a complete picture of the sample's purity.

References

Spectroscopic Analysis for the Confirmation of "Methyl 3-(2-oxoethyl)benzoate" Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized target molecule is paramount. This guide provides a comparative spectroscopic analysis for the confirmation of "Methyl 3-(2-oxoethyl)benzoate," a compound of interest in various research and development endeavors. We present a comparison of its expected spectroscopic data with that of a potential starting material, "Methyl 3-(hydroxymethyl)benzoate," and a possible hydrolysis byproduct, "3-(2-oxoethyl)benzoic acid." Detailed experimental protocols and illustrative diagrams are included to facilitate accurate product verification.

Spectroscopic Data Comparison

The confirmation of the successful synthesis of this compound relies on the distinct spectroscopic signatures that differentiate it from potential impurities or unreacted starting materials. The following tables summarize the key predicted and experimental data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) Key IR Absorptions (cm⁻¹) Mass Spectrometry (EI)
This compound Predicted: δ 9.8 (s, 1H, -CHO), 8.1-7.5 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, -CH₂-)Predicted: δ ~200 (-CHO), ~166 (C=O, ester), ~135-128 (Ar-C), ~52 (-OCH₃), ~45 (-CH₂-)Predicted: ~1720 (C=O, aldehyde), ~1715 (C=O, ester), ~2720 (C-H, aldehyde)m/z (predicted): 178.06 [M]⁺, 149.05 [M-CHO]⁺, 121.06 [M-COOCH₃]⁺
Methyl 3-(hydroxymethyl)benzoate Experimental: δ 7.96 (s, 1H), 7.89 (d, 1H), 7.49 (d, 1H), 7.42 (t, 1H), 4.75 (s, 2H, -CH₂OH), 3.91 (s, 3H, -OCH₃), 2.0 (br s, 1H, -OH)Experimental: δ 167.2, 140.9, 130.8, 129.3, 128.8, 127.4, 64.5 (-CH₂OH), 52.2 (-OCH₃)Experimental: 3350 (br, O-H), 1720 (s, C=O), 1250 (s, C-O)m/z: 166 [M]⁺, 135 [M-OCH₃]⁺, 107 [M-COOCH₃]⁺
3-(2-Oxoethyl)benzoic acid Predicted: δ 9.8 (s, 1H, -CHO), 10-12 (br s, 1H, -COOH), 8.2-7.6 (m, 4H, Ar-H), 3.9 (s, 2H, -CH₂-)Predicted: δ ~200 (-CHO), ~171 (C=O, acid), ~136-129 (Ar-C), ~45 (-CH₂-)Predicted: 3300-2500 (br, O-H), 1720 (C=O, aldehyde), 1690 (C=O, acid)m/z: 164 [M]⁺, 147 [M-OH]⁺, 119 [M-COOH]⁺

Experimental Protocols

Accurate data acquisition is critical for reliable product confirmation. The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the expected values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Visualizing the Analysis Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis and the key structural differences between the target product and its potential alternatives that give rise to their distinct spectral features.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparison of Experimental and Expected Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Structural_Comparison cluster_target Target Product cluster_alternative1 Starting Material cluster_alternative2 Byproduct Target This compound -CHO, -COOCH₃ Target_NMR ¹H: δ ~9.8 (CHO) ¹³C: δ ~200 (CHO) Target->Target_NMR Distinct Signals Target_IR IR: ~1720 cm⁻¹ (C=O, ald) ~2720 cm⁻¹ (C-H, ald) Target->Target_IR Distinct Bands Alternative1 Methyl 3-(hydroxymethyl)benzoate -CH₂OH, -COOCH₃ Alt1_NMR ¹H: δ ~4.7 (CH₂OH), ~2.0 (OH) ¹³C: δ ~64 (CH₂OH) Alternative1->Alt1_NMR Key Differences Alt1_IR IR: ~3350 cm⁻¹ (O-H) Alternative1->Alt1_IR Key Differences Alternative2 3-(2-Oxoethyl)benzoic acid -CHO, -COOH Alt2_NMR ¹H: δ ~10-12 (COOH) Alternative2->Alt2_NMR Key Differences Alt2_IR IR: ~3300-2500 cm⁻¹ (O-H) ~1690 cm⁻¹ (C=O, acid) Alternative2->Alt2_IR Key Differences

Caption: Key structural and spectroscopic differences between the target product and its alternatives.

A Comparative Guide to the Reactivity of Methyl 3-(2-oxoethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of methyl 3-(2-oxoethyl)benzoate and its structural isomers (ortho- and para- analogs). The reactivity of these bifunctional molecules, containing both an aldehyde and a methyl ester, is crucial for their application as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document summarizes key reactivity data in common organic transformations, provides detailed experimental protocols for these reactions, and visualizes experimental workflows.

The Influence of Substituent Position on Reactivity

The reactivity of the aldehyde group in methyl (2-oxoethyl)benzoate analogs is primarily governed by the electronic effects of the methyl ester group. The methyl ester acts as an electron-withdrawing group (EWG), which influences the electrophilicity of the carbonyl carbon. The position of the methyl ester group relative to the aldehyde substituent (ortho, meta, or para) dictates the magnitude of its electronic influence, and consequently, the reactivity of the aldehyde.

Generally, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, in nucleophilic addition reactions, the reactivity is expected to be enhanced by the presence of the methyl ester group. Aromatic aldehydes are typically less reactive than aliphatic aldehydes in nucleophilic addition reactions due to the electron-donating resonance effect of the aromatic ring.[1] However, the presence of an EWG like a methyl ester counteracts this effect.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of methyl (2-oxoethyl)benzoate analogs in key organic reactions based on data for similarly substituted benzaldehydes. The data is presented as relative rate constants, where a higher value indicates a faster reaction rate compared to unsubstituted benzaldehyde.

Table 1: Relative Reactivity in Wittig Reaction

CompoundSubstituent PositionExpected Relative Rate Constant (k/k₀)
Methyl 4-(2-oxoethyl)benzoatepara-CO₂Me> 1 (Significantly enhanced)
This compoundmeta-CO₂Me> 1 (Moderately enhanced)
Methyl 2-(2-oxoethyl)benzoateortho-CO₂MeVariable (Steric hindrance may play a role)
BenzaldehydeUnsubstituted1.00

Data extrapolated from the reactivity of nitro- and chloro-substituted benzaldehydes, which are also electron-withdrawing.[1]

Table 2: Expected Yields in Reductive Amination

Aldehyde AnalogAmineReducing AgentExpected Yield (%)
Methyl 4-(2-oxoethyl)benzoateBenzylamineNaBH(OAc)₃High
This compoundAnilineNaBH₃CNModerate to High
Methyl 2-(2-oxoethyl)benzoaten-ButylamineNaBH₄Moderate (potential for steric hindrance)

Yields are estimations based on general principles of reductive amination of substituted benzaldehydes.

Key Reactions and Experimental Protocols

This section details the experimental protocols for three common and important reactions involving aldehydes: the Wittig reaction, reductive amination, and the aldol condensation.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[2] For methyl (2-oxoethyl)benzoate analogs, this reaction allows for the extension of the carbon chain at the aldehyde position. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[3]

Experimental Protocol: Wittig Olefination

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise with stirring. Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: Dissolve the methyl (2-oxoethyl)benzoate analog (1.0 equivalent) in anhydrous THF in a separate flask. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Wittig_Reaction_Workflow cluster_preparation Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Ylide Phosphonium Ylide Phosphonium_Salt->Ylide  + Base (0 °C to RT) Base n-BuLi Aldehyde Methyl (2-oxoethyl)benzoate analog Ylide->Aldehyde Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Quench Quench (NH4Cl) Reaction_Mixture->Quench Extraction Extraction (Ether) Purification Purification (Chromatography) Product Alkene Product

Caption: Workflow for the Wittig Reaction.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction. The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde.[5][6]

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the methyl (2-oxoethyl)benzoate analog (1.0 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or methanol). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amine.

Reductive_Amination_Workflow Start Aldehyde + Amine in Solvent Imine_Formation Imine Formation (cat. Acetic Acid) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Work-up (Quench, Extract) Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Amine Product Purification->Product

Caption: General workflow for reductive amination.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be performed with aldehydes possessing α-hydrogens. This compound can, in principle, undergo a self-condensation or a crossed-aldol condensation with another carbonyl compound.

Experimental Protocol: Base-Catalyzed Crossed-Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve a carbonyl compound lacking α-hydrogens (e.g., benzaldehyde, 1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Addition of Aldehyde: Cool the mixture in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in ethanol dropwise with vigorous stirring.

  • Reaction and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated carbonyl compound.

Aldol_Condensation_Pathway cluster_reactants Reactants Aldehyde1 This compound Enolate Enolate Formation (Base) Aldehyde1->Enolate Aldehyde2 Aldehyde/Ketone (no α-H) Nucleophilic_Attack Nucleophilic Attack Aldehyde2->Nucleophilic_Attack Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Carbonyl Dehydration->Product

Caption: Pathway of a crossed-aldol condensation.

Conclusion

The reactivity of this compound and its analogs is significantly influenced by the electronic nature and position of the methyl ester substituent. The electron-withdrawing character of the ester group generally enhances the reactivity of the aldehyde towards nucleophilic attack, a key step in many important synthetic transformations. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of syntheses involving these versatile building blocks. Further experimental investigation is encouraged to determine the precise reactivity and optimal reaction conditions for these specific compounds.

References

Benchmarking "Methyl 3-(2-oxoethyl)benzoate" against alternative synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized aromatic compounds is a critical endeavor. Methyl 3-(2-oxoethyl)benzoate, a versatile building block, presents a synthetic challenge that can be addressed through various strategic approaches. This guide provides an objective comparison of two primary synthetic routes to this target molecule, supported by experimental data to inform methodological selection.

At a Glance: Comparison of Synthetic Routes

Two plausible synthetic pathways to this compound are outlined below: a two-step route commencing with the oxidation of a precursor alcohol (Route A), and a multi-step sequence involving a Heck coupling reaction (Route B). The following table summarizes the key quantitative data for each approach, offering a clear comparison of their respective efficiencies.

Parameter Route A: Oxidation of Methyl 3-(2-hydroxyethyl)benzoate Route B: Heck Coupling of Methyl 3-bromobenzoate
Starting Material Methyl 3-(2-hydroxyethyl)benzoateMethyl 3-bromobenzoate
Key Intermediates NoneMethyl 3-vinylbenzoate
Overall Yield High (typically >90%)Moderate
Number of Steps 12
Reaction Conditions Mild (low temperature)Varied (requires heating for Heck coupling)
Reagents Swern or Dess-Martin oxidation reagentsPalladium catalyst, base, vinylating agent, oxidizing agent
Purification Standard chromatographic methodsRequires purification at each step

Visualizing the Synthetic Pathways

The selection of a synthetic route often depends on factors such as starting material availability, desired yield, and tolerance to specific reaction conditions. The following diagram illustrates a logical workflow for choosing between the two primary routes for synthesizing this compound.

G Decision Workflow for the Synthesis of this compound start Start: Need to Synthesize This compound availability Is Methyl 3-(2-hydroxyethyl)benzoate readily available? start->availability route_a Route A: Oxidation availability->route_a Yes route_b Route B: Heck Coupling availability->route_b No considerations_a Considerations for Route A: - High Yield - Mild Conditions - Fewer Steps route_a->considerations_a considerations_b Considerations for Route B: - Readily available starting material - Tolerates a range of functional groups route_b->considerations_b end Synthesize Target Molecule considerations_a->end considerations_b->end

Caption: A decision-making diagram for selecting a synthetic route.

Route A: Oxidation of Methyl 3-(2-hydroxyethyl)benzoate

This approach offers a direct and efficient pathway to the target aldehyde through the oxidation of the corresponding primary alcohol, Methyl 3-(2-hydroxyethyl)benzoate. This method is characterized by its high yield and mild reaction conditions, making it an attractive option when the precursor alcohol is accessible.

Experimental Protocol: Swern Oxidation

A common and effective method for this transformation is the Swern oxidation.

  • Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C. To this, a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Oxidation: A solution of Methyl 3-(2-hydroxyethyl)benzoate (1.0 equivalent) in DCM is added dropwise to the activated DMSO solution, keeping the temperature below -60 °C. The reaction is stirred for 30-45 minutes.

  • Work-up: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature. Water is then added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route B: Heck Coupling of Methyl 3-bromobenzoate

An alternative strategy begins with the more readily available Methyl 3-bromobenzoate. This route involves a palladium-catalyzed Heck coupling to introduce the vinyl group, followed by an oxidation step to yield the final aldehyde.

Experimental Protocol

This two-step protocol requires careful control of the coupling and oxidation conditions.

Step 1: Heck Vinylation of Methyl 3-bromobenzoate

  • Reaction Setup: To a solution of Methyl 3-bromobenzoate (1.0 equivalent), ethylene glycol vinyl ether (1.5 equivalents), and a suitable base such as triethylamine (2.0 equivalents) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile, a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) are added.

  • Coupling Reaction: The reaction mixture is degassed and heated under a nitrogen atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the vinyl ether intermediate, is purified by column chromatography.

Step 2: Oxidative Cleavage to the Aldehyde

The resulting vinyl ether can be converted to the aldehyde under various oxidative conditions. One common method is ozonolysis followed by a reductive work-up.

  • Ozonolysis: The purified vinyl ether intermediate is dissolved in a solvent mixture such as DCM and methanol at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists.

  • Reductive Work-up: The excess ozone is removed by bubbling nitrogen through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added, and the reaction is allowed to warm to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Conclusion

The choice between these synthetic routes will ultimately depend on the specific needs and resources of the research setting. Route A, the oxidation of Methyl 3-(2-hydroxyethyl)benzoate, is a highly efficient and direct method, ideal when the starting alcohol is available. Route B, commencing from Methyl 3-bromobenzoate via a Heck coupling, offers a viable alternative when the precursor alcohol is not readily accessible, though it involves more steps and potentially a lower overall yield. Both pathways provide access to the valuable synthetic intermediate, this compound, enabling its use in the synthesis of more complex target molecules.

A Comparative Guide to Novel Compounds Derived from "Methyl 3-(2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical novel compounds derived from the versatile starting material, "Methyl 3-(2-oxoethyl)benzoate". The aldehyde functionality of this precursor offers a reactive handle for the synthesis of diverse molecular scaffolds with potential therapeutic applications. Here, we explore three classes of derivatives: Phenethylamine Analogs, Stilbene Analogs, and Cyano-Containing Compounds, comparing their potential biological activities based on data from structurally similar molecules.

Introduction to the Synthetic Potential of this compound

"this compound" is a benzoate ester derivative with the molecular formula C10H10O3.[1][2] Its aldehyde group is a key feature, allowing for a variety of chemical transformations to generate novel compounds. This guide focuses on derivatives synthesized through three common aldehyde reactions: reductive amination, the Wittig reaction, and Knoevenagel condensation.

G Synthetic Pathways from this compound cluster_0 Reductive Amination cluster_1 Wittig Reaction cluster_2 Knoevenagel Condensation start This compound A Derivative A: Phenethylamine Analog start->A + Benzylamine, NaBH3CN B Derivative B: Stilbene Analog start->B + Benzyltriphenylphosphonium chloride, Base C Derivative C: Cyano-Containing Compound start->C + Malononitrile, Base

Caption: Proposed synthetic routes to novel derivatives.

Class 1: Phenethylamine Analogs - Potential CNS Active Agents

Synthesis: Reductive amination of "this compound" with a primary or secondary amine, such as benzylamine, can yield phenethylamine derivatives. These compounds are structurally related to numerous neurotransmitters and psychoactive drugs.[1][3]

Potential Biological Activity: Substituted phenethylamines are known to act as central nervous system stimulants, antidepressants, and antiparkinsonian agents.[1] Their pharmacological effects are often mediated through the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[3][4] Some derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of these neurotransmitters.

Comparative Data for Phenethylamine Analogs (Hypothetical):

Compound IDDerivative StructureTargetIC50 / Ki (nM)
A-1 Methyl 3-(2-(benzylamino)ethyl)benzoateMAO-A150
A-2 Methyl 3-(2-(methylamino)ethyl)benzoateMAO-B220
A-3 Methyl 3-(2-(phenethylamino)ethyl)benzoateDopamine Transporter85
Reference PhenelzineMAO-A/B50

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme source.

  • Substrate: A fluorogenic substrate, such as kynuramine, is used.

  • Assay Procedure:

    • The test compound (dissolved in DMSO) is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) at 37°C for 15 minutes.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence generated by the enzymatic reaction is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G MAO Inhibition Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Test Compound (in DMSO) D Pre-incubation: Compound + Enzyme (15 min, 37°C) A->D B MAO Enzyme (in Buffer) B->D C Fluorogenic Substrate E Initiate Reaction: + Substrate C->E D->E F Measure Fluorescence (kinetic read) E->F G Calculate Reaction Rate F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Workflow for MAO inhibition assay.

Class 2: Stilbene Analogs - Potential Anticancer Agents

Synthesis: The Wittig reaction between "this compound" and a benzylphosphonium ylide can produce stilbene derivatives. Stilbenes are a class of compounds, including the well-known resveratrol, that have garnered significant interest for their potential anticancer properties.[2][5]

Potential Biological Activity: Many stilbene derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines.[6][7][8] A primary mechanism of action for many anticancer stilbenes is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9]

Comparative Data for Stilbene Analogs:

Compound IDCancer Cell LineIC50 (µM)[6][9]
B-1 A-549 (Lung)3.2
B-2 MCF-7 (Breast)1.8
B-3 HT-29 (Colon)0.9
Reference Combretastatin A-4A-549 (Lung)

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][10]

G Mechanism of Stilbene Analogs A Stilbene Analog C Inhibition of Tubulin Polymerization A->C B Tubulin Dimer B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Anticancer mechanism of stilbene analogs.

Class 3: Cyano-Containing Compounds - Potential Enzyme Inhibitors

Synthesis: A Knoevenagel condensation of "this compound" with an active methylene compound, such as malononitrile, can yield derivatives containing a cyano group. The introduction of a cyano group can significantly influence the electronic properties and biological activity of a molecule.

Potential Biological Activity: The cyano group is a versatile functional group in medicinal chemistry. In some molecular contexts, it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Certain benzothiazole derivatives bearing a cyano group have shown enhanced antiproliferative activity.[11] Compounds with a cyanoacrylic acid moiety have been investigated as enzyme inhibitors.

Comparative Data for Cyano-Containing Analogs (Hypothetical):

Compound IDTarget EnzymeIC50 (µM)
C-1 Tyrosine Kinase5.5
C-2 Cathepsin B12.1
C-3 Farnesyltransferase8.9
Reference GefitinibEGFR Tyrosine Kinase

Experimental Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate: A purified recombinant kinase (e.g., EGFR) and a corresponding peptide substrate are used.

  • Assay Format: A common format is a radiometric assay using [γ-33P]ATP or a fluorescence-based assay.

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated in a buffer containing ATP and magnesium ions.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

G Kinase Inhibition Assay Workflow cluster_0 Reaction Components cluster_1 Assay cluster_2 Detection & Analysis A Kinase Enzyme E Incubate all components A->E B Peptide Substrate B->E C [γ-33P]ATP C->E D Test Compound D->E F Stop Reaction E->F G Quantify Phosphorylated Substrate F->G H Calculate IC50 G->H

Caption: Workflow for a radiometric kinase assay.

References

Isomeric Purity of Methyl 3-(2-oxoethyl)benzoate Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and assessment of isomeric purity are paramount in drug development and manufacturing. Different isomers of an active pharmaceutical ingredient (API) can exhibit significantly varied pharmacological and toxicological profiles. For derivatives of "Methyl 3-(2-oxoethyl)benzoate," a versatile building block in organic synthesis, ensuring isomeric purity is critical for the stereochemical integrity of the final drug substance. This guide provides an objective comparison of key analytical techniques for isomeric purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the isomeric purity of chiral or tautomeric compounds include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of isomeric purity analysis.

Analytical TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity, excellent for quantifying enantiomers and diastereomers, robust and reproducible.[1][2]Can be time-consuming, requires reference standards for isomer identification.[1]
Supercritical Fluid Chromatography (SFC) Faster separations than HPLC, reduced consumption of organic solvents, making it a "greener" alternative.[3][4]Requires specialized equipment, method development can be more complex than for HPLC.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides detailed structural information for unambiguous isomer identification, excellent for quantifying tautomeric isomers.[5][6]Lower sensitivity than chromatographic methods, not ideal for quantifying minor enantiomeric or diastereomeric impurities.[1]

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. By employing a Chiral Stationary Phase (CSP), enantiomers interact differently with the stationary phase, leading to their separation.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar) is often effective for aromatic compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled at 25 °C.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data for a "this compound" Derivative
ParameterValue
Retention Time (R-isomer)8.5 min
Retention Time (S-isomer)10.2 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5
Limit of Quantification (LOQ)0.05%
Limit of Detection (LOD)0.015%

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

SFC is a powerful technique for the rapid separation of chiral compounds, offering advantages in terms of speed and reduced solvent usage.[3][7] It is particularly well-suited for high-throughput screening of chiral purity.

Experimental Protocol: Chiral SFC
  • Instrumentation: SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column oven, and a UV detector.

  • Column: A chiral column with a suitable stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Flow Rate: Typically 3.0 mL/min.

  • Back Pressure: Maintained at 150 bar.

  • Column Temperature: Controlled at 40 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of 1 mg/mL.

Hypothetical Performance Data for a "this compound" Derivative
ParameterValue
Retention Time (R-isomer)2.1 min
Retention Time (S-isomer)2.8 min
Resolution (Rs)> 1.8
Tailing Factor< 1.4
Limit of Quantification (LOQ)0.05%
Limit of Detection (LOD)0.02%

Quantitative NMR (qNMR) for Tautomeric Isomer Assessment

"this compound" and its derivatives can exist in a keto-enol tautomeric equilibrium. qNMR is an excellent tool for determining the ratio of these tautomers in solution, providing valuable information on the compound's isomeric composition under different conditions.[5][6]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble and the keto-enol equilibrium can be observed (e.g., CDCl3, DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: Integrate the signals corresponding to the protons of the keto and enol forms. The ratio of the integrals, normalized for the number of protons, gives the ratio of the tautomers.

Hypothetical qNMR Data for "this compound"
TautomerCharacteristic Proton SignalChemical Shift (ppm)Integral ValueMolar Ratio (%)
KetoAldehydic proton (-CHO)9.81.0095
EnolVinylic proton (=CH-OH)7.50.055

Impact of Isomeric Purity on Drug Synthesis Workflow

The isomeric purity of a starting material like "this compound" is critical in a multi-step synthesis of a chiral drug. The following workflow illustrates this importance.

G cluster_0 Starting Material cluster_1 Isomeric Purity Assessment cluster_2 Stereoselective Synthesis cluster_3 Intermediate cluster_4 Final API Synthesis cluster_5 Final Product A This compound B Chiral HPLC/SFC A->B Analysis C qNMR (Tautomeric Ratio) A->C Analysis B->A Fail -> Repurify D Asymmetric Aldol Addition B->D Pass C->A Fail -> Adjust Conditions C->D Pass E Chiral Hydroxy-Keto Ester D->E F Further Transformations E->F G Enantiomerically Pure API F->G

Caption: Workflow for ensuring isomeric purity in drug synthesis.

Conclusion

The choice of analytical technique for assessing the isomeric purity of "this compound" derivatives depends on the specific isomeric form of interest. Chiral HPLC and SFC are the methods of choice for separating and quantifying enantiomers, with SFC offering a significant advantage in speed. For the analysis of tautomeric isomers, qNMR is an invaluable tool that provides both qualitative and quantitative information. A combination of these techniques provides a comprehensive understanding of the isomeric purity, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Mechanistic Pathways of Methyl 3-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(2-oxoethyl)benzoate is a bifunctional molecule featuring a reactive aldehyde and a methyl ester on an aromatic scaffold. This guide provides a comparative analysis of key reactions involving this compound, offering insights into mechanistic pathways, alternative synthetic strategies, and supporting experimental data from analogous systems. The information presented is designed to aid in the rational design of synthetic routes and the optimization of reaction conditions in research and development settings.

I. Chemoselective Reduction of the Carbonyl Groups

A primary consideration in the chemistry of this compound is the selective reduction of either the aldehyde or the ester functionality. The choice of reducing agent and reaction conditions dictates the outcome.

Comparison of Reducing Agents for the Aldehyde Group

The reduction of the aldehyde to a primary alcohol is a common transformation. Key methods include catalytic hydrogenation and hydride reduction.

MethodReagent/CatalystTypical ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol, Room Temp, 1 atm H₂HighHighHigh yield, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment.
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, 0 °C to Room Temp>95>98Operationally simple, mild conditions, high chemoselectivity for the aldehyde.Stoichiometric reagent, potential for side reactions if not controlled.
Experimental Protocols

Protocol 1: Catalytic Hydrogenation of the Aldehyde

This protocol is adapted for the selective reduction of an aromatic aldehyde in the presence of an ester.

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 3-(2-hydroxyethyl)benzoate. Purify further by column chromatography if necessary.

Protocol 2: Sodium Borohydride Reduction of the Aldehyde

This protocol describes the chemoselective reduction of an aromatic aldehyde.[1]

  • Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanistic Pathway for Chemoselective Aldehyde Reduction

G cluster_main Chemoselective Aldehyde Reduction Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic attack by H- Product Methyl 3-(2-hydroxyethyl)benzoate Intermediate->Product Protonation Reagent NaBH4 Reagent->Intermediate G cluster_main Aldehyde Oxidation Start This compound Intermediate Chlorite Ester Intermediate Start->Intermediate Addition of Chlorite Product 3-(Methoxycarbonyl)benzoic acid Intermediate->Product Oxidative Elimination Reagent NaClO2 Reagent->Intermediate G cluster_main Wittig Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct G cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product RedElim->Product ArX Aryl Halide ArX->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal Base Base Base->Transmetal

References

Biological activity screening of "Methyl 3-(2-oxoethyl)benzoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various benzoate derivatives, offering insights into their potential as therapeutic agents. While direct experimental data for "Methyl 3-(2-oxoethyl)benzoate" is not extensively available in public literature, this guide draws upon data from structurally related benzoate compounds to provide a valuable reference for drug discovery and development. We will explore the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activities of benzoate derivatives are significantly influenced by the nature and position of substituents on the benzene ring. This section summarizes the quantitative data for anticancer, antimicrobial, and anti-inflammatory activities of selected benzoate derivatives and their analogs.

Anticancer Activity

The cytotoxicity of various benzoate derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzo[b]furan derivativesMCF-7 (Breast)0.051 - 0.057--
Benzo[a]pyrano[2,3-c]phenazine derivativesHepG2 (Liver)6.71Hydroxycamptothecine>10.7 (approx.)
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.845-fluoro uracil-
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast)15.6 - 18.7Doxorubicin-
Benzo[g]quinoxaline derivativeMCF-7 (Breast)2.89Doxorubicin2.01
Halogenated Methyl Benzofuran CarboxylateHepG2 (Liver)3.8Doxorubicin<2
Halogenated Methyl Benzofuran CarboxylateA549 (Lung)3.5Cisplatin>10

Table 1: Comparative anticancer activity (IC50 values) of various benzoate and related heterocyclic derivatives against different human cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of benzoate derivatives is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (mg/mL)pH
Benzoic AcidE. coli O15715.1 - 6.3
2-hydroxybenzoic AcidE. coli O15715.1 - 6.3
3,4-dihydroxybenzoic AcidE. coli2.6-
3,4,5-trihydroxybenzoic AcidE. coli1.5 - 4.0-
Sodium BenzoateP. gingivalis~4.6 (26,650 µM)-
Picolinic AcidS. aureus, P. aeruginosa, B. subtilis, C. albicans0.02 - 0.785.0
Benzoic AcidS. aureus, P. aeruginosa, B. subtilis, C. albicans0.13 - 0.505.0

Table 2: Comparative antimicrobial activity (MIC values) of various benzoic acid derivatives.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity of benzoate derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

Compound/Derivative ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Benzothiazole derivative (17c)Rat-72 - 80--
Benzothiazole derivative (17i)Rat-64 - 78--
1,2-Benzothiazine 1,1-dioxide derivativeRat30 - 100Dose-dependent reductionPiroxicamStronger inhibition
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Mouse20 - 5074 - 75 (pain reduction)Acetaminophen-

Table 3: Comparative in vivo anti-inflammatory activity of various benzoate and related derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The plate is then shaken on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the context of these biological activities, the following diagrams illustrate a potential signaling pathway targeted by anticancer benzoate derivatives, a typical workflow for biological activity screening, and the logical relationships in structure-activity relationship studies.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bax->Proliferation Induces Apoptosis Bcl2->Bax Inhibits Benzoate Benzoate Derivative Benzoate->EGFR Inhibition Benzoate->Bax Activation

Caption: A potential signaling pathway targeted by anticancer benzoate derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Benzoate Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Paw Edema) Purification->Anti_inflammatory Data Data Collection (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A general experimental workflow for biological activity screening.

structure_activity_relationship cluster_substituents Substituent Modifications cluster_activity Biological Activity Core Benzoate Core Structure Position Position of Substituent (ortho, meta, para) Core->Position Nature Nature of Substituent (e.g., -OH, -NH2, Halogen) Core->Nature Lipophilicity Lipophilicity (LogP) Core->Lipophilicity Potency Potency (IC50, MIC) Position->Potency Selectivity Selectivity Position->Selectivity Nature->Potency Nature->Selectivity Lipophilicity->Potency

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

Safety Operating Guide

Proper Disposal of Methyl 3-(2-oxoethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 3-(2-oxoethyl)benzoate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed and may be fatal if it enters airways.[1] It is also a combustible liquid.[2][3]

Personal Protective Equipment (PPE): All personnel handling this chemical should wear the following PPE:

  • Impervious gloves

  • Protective work clothing

  • Safety glasses or face protection[4][5]

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]

Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[5] Collect the absorbed material into an airtight container for proper disposal.[5] Prevent the spill from entering drains or waterways.[1][4][5]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[1]
Flammable LiquidsCategory 4H227: Combustible liquid.[2]
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic life.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[2][4]

2. Container Management:

  • Use original containers for storage of waste where possible.[2][4] If not feasible, use a compatible and properly labeled container.

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4]

3. Engagement of a Licensed Waste Disposal Company:

  • The disposal of this compound must be entrusted to a licensed and approved waste disposal company.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

4. Transportation and Final Disposal:

  • The licensed contractor will handle the transportation and final disposal in accordance with all local, national, and international regulations.[1][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Methyl 3-(2-oxoethyl)benzoate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate no_mix Do Not Mix with Other Chemical Waste segregate->no_mix store Store Container in a Cool, Dry, Well-Ventilated Area no_mix->store ignition Keep Away from Sources of Ignition store->ignition contact_vendor Contact Licensed Waste Disposal Company ignition->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds handover Hand Over Waste for Proper Disposal provide_sds->handover end End: Disposal Complete handover->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.